molecular formula C6H5BrN2O2 B069926 3-Bromo-2-methyl-5-nitropyridine CAS No. 186593-42-0

3-Bromo-2-methyl-5-nitropyridine

Cat. No.: B069926
CAS No.: 186593-42-0
M. Wt: 217.02 g/mol
InChI Key: QWAOQTGMEGSRLN-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-5-nitropyridine (CAS 5470-45-1) is a high-purity, multifunctional heteroaromatic building block of significant value in advanced organic synthesis and medicinal chemistry research. Its structure incorporates three distinct reactive sites: the bromo substituent, the nitro group, and the inherently electron-deficient pyridine ring. The bromine atom is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the introduction of diverse aryl, heteroaryl, and amine functionalities. The strongly electron-withdrawing nitro group at the 5-position further activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions, and can be readily reduced to a valuable aniline intermediate for further derivatization. The methyl group at the 2-position offers a site for further functionalization or provides steric influence on the molecule's conformation and binding properties. This compound is primarily employed as a critical precursor in the synthesis of complex molecular scaffolds, particularly in the development of potential pharmaceutical agents targeting various enzymes and receptors. Researchers utilize this compound to construct novel pyridine-based libraries for high-throughput screening and to develop inhibitors, such as kinase inhibitors, where the pyridine core often serves as a key pharmacophore. Its well-defined reactivity profile makes it an indispensable tool for constructing structurally diverse nitrogen-containing heterocycles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAOQTGMEGSRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594048
Record name 3-Bromo-2-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186593-42-0
Record name 3-Bromo-2-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Bromo-2-methyl-5-nitropyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine ring functionalized with a bromine atom, a methyl group, and a nitro group, provides multiple reactive sites for a diverse range of chemical transformations. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key building block in the development of pharmaceuticals and agrochemicals.

Chemical and Physical Properties

This compound is typically a solid at room temperature, with a color ranging from light yellow to orange crystalline solid.[1][2] It possesses a molecular formula of C6H5BrN2O2 and a molecular weight of approximately 217.02 g/mol .[1][3][4] The compound exhibits low solubility in water but is soluble in common organic solvents such as ethanol and dichloromethane.[1]

Tabulated Physical and Chemical Data
PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 3-Bromo-5-nitro-2-picoline[3]
CAS Number 186593-42-0[2][3][4]
Molecular Formula C6H5BrN2O2[1][3][4]
Molecular Weight 217.02 g/mol [1][4]
Appearance Solid (usually), may be yellowish to light brown[1][3]
Melting Point 48-50°C[3]
Boiling Point 270.586 °C at 760 mmHg[3]
Density 1.709 g/cm³[3]
Flash Point 117.447 °C[3]
Vapor Pressure 0.0113 mmHg at 25°C[3]
Refractive Index 1.599[3]
pKa -0.44±0.20 (Predicted)[3]
Solubility in Water Low solubility[1]
Solubility in Organic Solvents Soluble in ethanol, dichloromethane[1]

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through two main synthetic routes.

Synthesis from 2-Methylpyridine

This common method involves a two-step process: nitration followed by bromination.[1]

Step 1: Nitration of 2-Methylpyridine 2-methylpyridine is nitrated to form 2-methyl-5-nitropyridine. The nitro group is directed to the 5-position due to the electronic effects of the nitrogen atom in the pyridine ring.[1]

  • Protocol:

    • A mixed acid system of concentrated nitric acid and concentrated sulfuric acid is used as the nitrating reagent.[1]

    • The reaction temperature is controlled, for instance, at 0-5°C, while the mixed acid is added dropwise to the 2-methylpyridine.[1]

    • The reaction is allowed to proceed for several hours to yield 2-methyl-5-nitropyridine.[1]

Step 2: Bromination of 2-methyl-5-nitropyridine The intermediate is then brominated to introduce a bromine atom at the 3-position.

  • Protocol:

    • N-bromosuccinimide (NBS) is employed as the bromine source in an organic solvent like dichloromethane.[1]

    • An initiator, such as benzoyl peroxide, is added.[1]

    • The mixture is heated to reflux to facilitate the introduction of the bromine atom, yielding the final product, this compound.[1]

Synthesis_from_2_Methylpyridine Start 2-Methylpyridine Step1 Nitration (Conc. HNO3, Conc. H2SO4, 0-5°C) Start->Step1 Intermediate 2-Methyl-5-nitropyridine Step1->Intermediate Step2 Bromination (NBS, Benzoyl Peroxide, Dichloromethane, Reflux) Intermediate->Step2 Product This compound Step2->Product

Synthesis of this compound starting from 2-Methylpyridine.
Synthesis from 3-Bromo-2-methylpyridine

An alternative route involves the direct nitration of 3-bromo-2-methylpyridine.[1]

  • Protocol:

    • A nitrating system, such as nitric acid and acetic anhydride, is used. Acetic anhydride facilitates the formation of the nitronium ion (NO2+).[1]

    • The reaction is typically conducted at low temperatures.[1]

    • Strict control of reaction conditions, including temperature, reaction time, and reagent dosage, is crucial to optimize the yield and purity of the target product due to the influence of the existing bromine and methyl substituents on reactivity and selectivity.[1]

Reactivity and Chemical Significance

The chemical reactivity of this compound is dictated by its distinct functional groups, making it a highly valuable intermediate in organic synthesis.[5]

  • Bromine Atom (at C3): The bromine atom is an excellent leaving group, making this position susceptible to various cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig.[5] It also readily participates in nucleophilic aromatic substitutions and metallation reactions, allowing for the introduction of diverse substituents.[4][5]

  • Nitro Group (at C5): As a strong electron-withdrawing group, the nitro moiety activates the pyridine ring for certain reactions.[5] Critically, it can be easily reduced to an amino group (NH2), which serves as a vital functional handle for subsequent reactions such as amide formation and urea synthesis.[1][5]

  • Methyl Group (at C2): This group can influence the steric and electronic properties of the molecule and may be a site for further functionalization under specific conditions.[5]

  • Pyridine Ring: The heterocyclic scaffold is a fundamental core in numerous pharmaceuticals, imparting specific electronic and solubility characteristics.[5]

Reactivity_Map cluster_molecule This compound cluster_reactions Key Transformations Molecule Main Pyridine Core - Br (Position 3) - CH3 (Position 2) - NO2 (Position 5) Coupling Cross-Coupling Reactions (Suzuki, Sonogashira etc.) Main->Coupling Br at C3 Substitution Nucleophilic Aromatic Substitution Main->Substitution Br at C3 Reduction Nitro Group Reduction Main->Reduction NO2 at C5 Product1 Complex Pyridine Derivatives Coupling->Product1 Forms C-C bonds Product2 Functionalized Pyridines Substitution->Product2 Introduces diverse functional groups Product3 3-Amino-5-bromo-2-methylpyridine Reduction->Product3 Forms Amine (NH2)

Reactivity map of this compound's functional groups.

Applications in Research and Drug Development

The strategic functionalization of this compound makes it an invaluable precursor in several fields.

  • Pharmaceutical Development: It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][4] Its versatile reactivity allows for the construction of complex molecules with potential therapeutic applications, including anti-cancer and anti-inflammatory drugs.[4][5]

  • Agrochemicals: The compound serves as a crucial building block in the production of pesticides and herbicides.[1][3][4] By modifying its structure, chemists can develop more effective and targeted crop protection agents.[6]

  • Materials Science: It is explored for its potential in creating new materials, such as polymers with specific electronic properties.[4]

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.

  • Hazards: It may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[1][7] It may also cause respiratory irritation.[7][8][9]

  • Storage: The compound is sensitive to light and heat and should be stored in a cool, dry, and dark place under an inert atmosphere.[1][3] The recommended storage temperature is often between 0-8°C.[4]

  • Handling: Use in a well-ventilated area or under a fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[9] Avoid breathing dust, fumes, or vapors.[8] Keep away from heat, sparks, and open flames.[10]

Conclusion

This compound is a high-value chemical intermediate with a rich reactivity profile. The presence of three distinct functional groups on the pyridine core provides a powerful platform for synthetic chemists to build complex molecular architectures. Its established role in the synthesis of pharmaceuticals and agrochemicals underscores its importance in both academic research and industrial applications. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective utilization.

References

An In-depth Technical Guide to 3-Bromo-2-methyl-5-nitropyridine (CAS: 186593-42-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-methyl-5-nitropyridine, a key building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, spectroscopic profile, synthesis, and key chemical transformations, including detailed experimental protocols.

Chemical Identity and Physical Properties

This compound is a functionalized pyridine derivative with the chemical formula C₆H₅BrN₂O₂.[1] Its structure, featuring a bromine atom, a methyl group, and a nitro group on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 186593-42-0[3]
Molecular Formula C₆H₅BrN₂O₂[2]
Molecular Weight 217.02 g/mol [2]
Appearance Light yellow to light brown or orange crystalline solid[2][3]
Melting Point 48-50 °C[1]
Boiling Point 119-121 °C (at reduced pressure); 270.586 °C (at 760 mmHg)[1]
Solubility Low solubility in water. Soluble in common organic solvents such as dichloromethane, N,N-dimethylformamide (DMF), and ethanol.[2]
Density 1.709 g/cm³[1]

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource(s)
¹H NMR (CDCl₃) δ 9.25 (d, J = 2.3 Hz, 1H), 8.61 (d, J = 2.3 Hz, 1H), 2.80 (s, 3H)[3]
¹³C NMR Experimental data for the title compound is not readily available. For the isomer, 2-Bromo-3-methyl-5-nitropyridine, the following shifts are reported (126 MHz, CDCl₃): δ 150.65, 142.47, 136.76, 132.75, 22.20.[4]
Mass Spectrometry Predicted [M+H]⁺: 216.96073; Predicted [M+Na]⁺: 238.94267[5]
Infrared (IR) Spectroscopy Experimental data is not readily available for the title compound. For the similar compound 2-Bromo-5-nitropyridine, characteristic peaks would be expected for C=C, C-N, and NO₂ stretching vibrations.[6]

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 2-methylpyridine followed by bromination.[2] An alternative pathway begins with 3-bromo-2-methylpyridine.

Experimental Protocol: Synthesis from 2-Methyl-5-nitropyridine

This protocol describes the bromination of 2-methyl-5-nitropyridine.

Workflow for the Synthesis of this compound

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-Methyl-5-nitropyridine E Combine reactants in dichloromethane A->E B N-Bromosuccinimide (NBS) B->E C Benzoyl peroxide (initiator) C->E D Dichloromethane (solvent) D->E F Heat to reflux E->F Heat G Cool reaction mixture F->G H Wash with aqueous solution G->H I Dry organic layer (e.g., with Na₂SO₄) H->I J Concentrate under reduced pressure I->J K Recrystallize from CH₂Cl₂/hexane J->K L This compound K->L

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-nitropyridine in an organic solvent like dichloromethane.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like dichloromethane/hexane to yield this compound as an orange crystalline solid.[3] An 81% yield has been reported for a similar purification process.[3]

Key Chemical Reactions and Applications

This compound is a valuable intermediate due to its reactive functional groups. The bromine atom at the 3-position is a good leaving group, making it suitable for various cross-coupling reactions.[7] The nitro group at the 5-position can be readily reduced to an amino group, providing a handle for further functionalization.[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids to introduce diverse substituents at the 3-position.

Generalized Suzuki-Miyaura Coupling of this compound

G A This compound F Coupled Product (3-R-2-methyl-5-nitropyridine) A->F B Aryl/Alkyl Boronic Acid (R-B(OH)₂) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F Catalyzes D Base (e.g., K₂CO₃, K₃PO₄) D->F Activates E Solvent (e.g., Dioxane/Water) E->F Medium

Caption: Generalized Suzuki-Miyaura coupling reaction.

Experimental Protocol (Adapted from similar compounds):

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium phosphate (K₃PO₄) (2.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) multiple times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-90 °C) and monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[8]

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a crucial transformation, opening up pathways for amide bond formation and other derivatizations. Various reducing agents can be employed for this purpose.[9]

Reduction of the Nitro Group

G A This compound D 5-Amino-3-bromo-2-methylpyridine A->D B Reducing Agent (e.g., SnCl₂, H₂/Pd-C) B->D Reduces C Solvent (e.g., Ethanol, Ethyl Acetate) C->D Medium

Caption: Reduction of the nitro group to an amine.

Experimental Protocol (General procedure):

  • Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Reducing Agent: Add a reducing agent. For a chemoselective reduction that preserves the bromo group, reagents like tin(II) chloride (SnCl₂) are often used.[10] Catalytic hydrogenation with H₂ over a palladium catalyst (Pd/C) is also effective.[10]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction's progress by TLC.

  • Work-up and Purification: After the reaction is complete, the work-up procedure will depend on the reducing agent used. For SnCl₂ reductions, a basic work-up is typically required to remove tin salts. For catalytic hydrogenation, the catalyst is removed by filtration. The crude product is then purified, often by column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[2] It may be harmful if swallowed, inhaled, or in contact with skin, and can cause irritation.[2]

Table 3: GHS Hazard Information (for the similar compound 2-Bromo-3-methyl-5-nitropyridine)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Source: PubChem CID 5200466[6]

Handling and Storage Recommendations:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Store in a cool, dry, and dark place in a tightly sealed container.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

This technical guide provides a foundation for the safe and effective use of this compound in a research and development setting. For further details, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

References

3-Bromo-2-methyl-5-nitropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Bromo-2-methyl-5-nitropyridine

This guide provides essential information regarding the chemical properties of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C₆H₅BrN₂O₂[1][2]
Molecular Weight 217.02 g/mol [1][2][3]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.

This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula has C6H5BrN2O2 C6H5BrN2O2 Molecular Formula->C6H5BrN2O2 Molecular Weight Molecular Weight Molecular Formula->Molecular Weight determines 217.02 g/mol 217.02 g/mol Molecular Weight->217.02 g/mol

Chemical Identity and Derived Mass

References

In-Depth Technical Guide: Solubility of 3-Bromo-2-methyl-5-nitropyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-2-methyl-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the available qualitative information and presents a general, robust experimental protocol for determining the solubility of this compound in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction

This compound is a substituted pyridine derivative with the molecular formula C₆H₅BrN₂O₂. Its structure, featuring a bromine atom, a methyl group, and a nitro group on the pyridine ring, makes it a versatile building block in organic synthesis. The solubility of this compound is a critical physicochemical property that influences reaction kinetics, crystallization, and the development of formulations. An understanding of its solubility profile in different organic solvents is therefore essential for its effective application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₅BrN₂O₂N/A
Molecular Weight 217.02 g/mol N/A
Appearance Yellow to brown solid[1]
Melting Point 48-50°C[2]
Boiling Point 270.6 ± 35.0 °C (Predicted)[1]
Density 1.709 ± 0.06 g/cm³ (Predicted)[1]

Solubility Profile

SolventQualitative SolubilityReference
WaterLow solubility[3]
EthanolSoluble[3]
DichloromethaneSoluble[3]
N,N-Dimethylformamide (DMF)Mentioned as a common organic solvent in which it may have a certain solubility[3]
MethanolSoluble (for the related compound 2-Bromo-3-methyl-5-nitropyridine)[4]

It is important to note that "soluble" is a qualitative term. For applications requiring precise concentrations, experimental determination of solubility is strongly recommended. The general principle of "like dissolves like" suggests that this compound, being a moderately polar molecule, will exhibit better solubility in polar aprotic and polar protic solvents compared to nonpolar solvents.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. The shake-flask method followed by gravimetric or spectroscopic analysis is a common and reliable approach.

Materials
  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade

  • Thermostatically controlled shaker or incubator

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials or flasks with airtight seals

  • Oven or rotary evaporator (for gravimetric analysis)

  • UV-Vis spectrophotometer (for spectroscopic analysis)

Procedure: Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved solid.

Analysis of the Saturated Solution
  • Transfer the filtered aliquot of the saturated solution to a pre-weighed, dry container.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Once the solvent is completely removed, reweigh the container with the solid residue.

  • The mass of the dissolved solid can be determined by the difference in weight.

  • Calculate the solubility in g/L or other appropriate units.

This method is applicable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Dilute the filtered aliquot of the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by applying the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Solubility_Determination_Workflow Workflow for Solubility Determination start Start prepare_solute Prepare High Purity This compound start->prepare_solute prepare_solvent Select & Prepare Organic Solvent start->prepare_solvent add_excess Add Excess Solute to Solvent prepare_solute->add_excess prepare_solvent->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) add_excess->equilibrate separate Separate Supernatant (Filtration/Centrifugation) equilibrate->separate analysis Analysis of Saturated Solution separate->analysis gravimetric Gravimetric Method: Evaporate Solvent & Weigh Residue analysis->gravimetric  Method 1 spectroscopic Spectroscopic Method: Measure Absorbance & Use Calibration Curve analysis->spectroscopic  Method 2 calculate Calculate Solubility (g/L, mol/L) gravimetric->calculate spectroscopic->calculate end End calculate->end

Workflow for Solubility Determination

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, qualitative assessments indicate its solubility in common polar organic solvents and low solubility in water. For any application requiring precise solubility values, the experimental protocol outlined in this guide provides a reliable framework for their determination. A thorough understanding and experimental verification of the solubility of this compound are crucial for optimizing its use in synthetic chemistry and for the successful development of new pharmaceutical and agrochemical products.

References

Technical Guide: Physicochemical Properties of 3-Bromo-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-2-methyl-5-nitropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its physical appearance, presents quantitative data in a structured format, and outlines a common experimental protocol for its synthesis.

Physical Appearance and Color

This compound is a solid organic compound at room temperature.[2] Its coloration is consistently reported as yellow, though variations in appearance can occur depending on its purity and crystalline form. Descriptors for its appearance include:

  • Yellow solid[1]

  • Light yellow to light brown solid[2]

  • Yellow to brown solid[3]

  • Orange crystalline solid[4]

The compound may have a typical odor associated with organic compounds.[2] It is sensitive to light and heat and should be stored in a cool, dry, and dark place to prevent decomposition.[2]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C₆H₅BrN₂O₂[1][2]
Molecular Weight 217.02 g/mol [1][2]
Melting Point 48-50 °C[1]
Boiling Point 270.586 °C at 760 mmHg[1]
Density 1.709 g/cm³[1]
Flash Point 117.447 °C[1]
Vapor Pressure 0.0113 mmHg at 25°C[1]
Refractive Index 1.599[1]
pKa -0.44 ± 0.20 (Predicted)[1]
Solubility in Water Low solubility[2]
Solubility in Organic Solvents Soluble in common organic solvents like ethanol and dichloromethane[2]
Storage Temperature Inert atmosphere, Room Temperature[1][3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-bromo-2-chloro-5-nitropyridine with diethyl malonate, followed by decarboxylation.[4]

Step-by-Step Protocol:

  • Salt Formation: Sodium hydride (NaH, 60% dispersion in oil) is slowly added to a solution of diethyl malonate in ether at 15 °C.[4]

  • Condensation: 3-bromo-2-chloro-5-nitropyridine is then added to the reaction mixture in batches.[4]

  • Solvent Removal: After the reaction is complete, the ether is removed by distillation under reduced pressure, yielding a red oily substance.[4]

  • Decarboxylation: The oily residue is stirred at 114 °C, followed by the addition of 6 M sulfuric acid (H₂SO₄). The mixture is then heated to reflux for 8 hours.[4]

  • Purification: The crude product is dissolved in dichloromethane (CH₂Cl₂), filtered to remove insoluble materials, and the organic layer is dried with sodium sulfate (Na₂SO₄). The solvent is then concentrated.[4]

  • Crystallization: The resulting oily product is dissolved in a mixture of CH₂Cl₂ and hexane, filtered, and the organic phase is concentrated to yield this compound as an orange crystalline solid.[4]

Characterization:

The final product can be characterized using techniques such as ¹H NMR spectroscopy. For this compound, the expected ¹H NMR spectrum in CDCl₃ shows signals at δ 9.25 (d, J = 2.3 Hz, 1H), 8.61 (d, J = 2.3 Hz, 1H), and 2.80 (s, 3H).[4]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_purification Purification cluster_end Final Product start1 Diethyl Malonate step1 Salt Formation start1->step1 start2 Sodium Hydride start2->step1 start3 3-Bromo-2-chloro-5-nitropyridine step2 Condensation Reaction start3->step2 step1->step2 step3 Decarboxylation with H₂SO₄ step2->step3 purify1 Solvent Extraction step3->purify1 purify2 Drying and Concentration purify1->purify2 purify3 Crystallization purify2->purify3 end_product This compound purify3->end_product

Caption: Synthesis workflow for this compound.

Properties_and_Applications cluster_compound Core Compound cluster_properties Key Chemical Properties cluster_applications Primary Applications cluster_downstream Examples of Downstream Products compound This compound C₆H₅BrN₂O₂ Yellow Solid properties Versatile Building Block Contains Bromo, Methyl, and Nitro Groups Reactive Sites for Further Synthesis compound->properties pharma Pharmaceutical Synthesis properties->pharma agro Agrochemical Intermediate properties->agro downstream1 Active Pharmaceutical Ingredients pharma->downstream1 downstream2 Crop Protection Compounds agro->downstream2

Caption: Properties and applications of this compound.

References

Spectroscopic Profile of 3-Bromo-2-methyl-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-2-methyl-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The document, tailored for researchers, scientists, and drug development professionals, details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.25d2.3H-6
8.61d2.3H-4
2.80s--CH₃

Solvent: CDCl₃

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺216.96073
[M+Na]⁺238.94267
[M-H]⁻214.94617
[M+NH₄]⁺233.98727
[M+K]⁺254.91661
[M]⁺215.95290
[M]⁻215.95400

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are crucial for reproducibility. While specific protocols for this compound were not explicitly found, the following are general methodologies typically employed for similar aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound would be prepared in a deuterated solvent, such as chloroform-d (CDCl₃), at a concentration of approximately 5-15 mg/mL.[1] The ¹H NMR spectrum would be recorded on a spectrometer operating at a frequency of 600 MHz.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data processing would involve Fourier transformation and baseline correction. For ¹³C NMR spectroscopy, a similar sample preparation is used.[1] Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.[3] Broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.[3]

Infrared (IR) Spectroscopy

For solid samples like this compound, the potassium bromide (KBr) pellet method is a standard technique.[4] A small amount of the finely ground sample (1-2 mg) is intimately mixed with dry, IR-grade KBr (100-200 mg).[4] The mixture is then pressed under high pressure to form a transparent pellet, which is subsequently placed in the sample holder of an FT-IR spectrometer.[4] The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate contributions from the matrix and atmospheric gases.

Mass Spectrometry (MS)

For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable method. The sample, dissolved in a volatile solvent, is injected into the gas chromatograph, where it is vaporized and separated from the solvent. The analyte molecules then enter the mass spectrometer's ion source, where they are bombarded with high-energy electrons (typically 70 eV), leading to ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer. Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can also be employed, particularly with liquid chromatography-mass spectrometry (LC-MS), to obtain a more prominent molecular ion peak with less fragmentation.[5][6]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Spectroscopic analysis workflow.

References

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Bromo-2-methyl-5-nitropyridine (CAS No. 186593-42-0). Due to the limited availability of a complete, publicly accessible Safety Data Sheet (SDS) for this specific compound, this guide synthesizes available data and incorporates safety recommendations based on structurally similar hazardous pyridine and nitropyridine derivatives. Professionals handling this chemical should always consult a comprehensive, supplier-provided SDS and adhere to all institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

This compound is a substituted pyridine derivative. A summary of its key identifiers and known physical and chemical properties is presented below.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 3-Bromo-5-nitro-2-picoline[1]
CAS Number 186593-42-0[1]
Molecular Formula C₆H₅BrN₂O₂[1]
Molecular Weight 217.02 g/mol [1][2]
Appearance Solid[2]
Melting Point 46-49°C[2]
Boiling Point 270.586 °C at 760 mmHg[3]
Flash Point 117.447 °C[3]
Density 1.709 g/cm³[3]
Solubility Low solubility in water; Soluble in common organic solvents.N/A
Storage Temperature 0-8°C[1]

Hazard Identification and GHS Classification

Based on available supplier information, this compound is classified as a hazardous substance. The GHS classification indicates that it can cause irritation to the skin, eyes, and respiratory system.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Signal Word Warning

Note: This classification is based on available data and may not be exhaustive. A comprehensive toxicological profile is not publicly available.

Personal Protective Equipment (PPE)

A stringent personal protective equipment regimen is mandatory when handling this compound. The following diagram outlines a general workflow for selecting appropriate PPE.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Workflow start Task Assessment engineering_controls Engineering Controls (Fume Hood) start->engineering_controls Always Use ppe_core Core PPE: - Safety Goggles (ANSI Z87.1) - Chemical-Resistant Lab Coat engineering_controls->ppe_core gloves Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) ppe_core->gloves respiratory Respiratory Protection: - NIOSH-approved respirator (if dust/aerosol generation is likely or ventilation is inadequate) gloves->respiratory Assess Inhalation Risk end Proceed with Caution gloves->end Low Inhalation Risk respiratory->end

PPE Selection Workflow for Handling this compound

Safe Handling and Storage

Adherence to strict laboratory protocols is essential to minimize exposure and ensure safety.

General Handling:

  • All work with this compound must be conducted in a properly functioning chemical fume hood.[4]

  • Avoid all personal contact, including inhalation of dust or vapors.[5]

  • Wear appropriate personal protective equipment as outlined in the PPE section.

  • Use non-sparking tools and avoid sources of ignition, as the compound is combustible.

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Recommended storage temperature is between 0°C and 8°C.[1]

  • Store away from incompatible materials.

Chemical Incompatibility

While specific reactivity data is limited, the functional groups of this compound (bromo, methyl, nitro, and the pyridine ring) suggest potential incompatibilities with certain classes of chemicals. The following diagram provides a general guide to chemical incompatibilities.

Incompatibility cluster_incompatibility Chemical Incompatibility Chart compound {this compound | C₆H₅BrN₂O₂} oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) compound->oxidizers Risk of vigorous reaction acids Strong Acids (e.g., Sulfuric Acid, Nitric Acid) compound->acids Potential for exothermic reaction bases Strong Bases (e.g., Sodium Hydroxide) compound->bases Potential for decomposition reducing_agents Strong Reducing Agents compound->reducing_agents Potential for exothermic reaction

General Chemical Incompatibilities

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

SituationProcedure
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Small Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the material into a sealed, labeled container for hazardous waste disposal.[5]
Large Spill Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol: General Laboratory Handling

The following is a generalized protocol for the safe handling of this compound in a laboratory setting. This should be adapted to the specifics of your experimental procedure.

Materials:

  • This compound

  • Appropriate solvents and reagents

  • Calibrated balance in a ventilated enclosure

  • Glassware

  • Magnetic stirrer and stir bar

  • Personal Protective Equipment (as specified in Section 3)

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don all required PPE: safety goggles, a chemical-resistant lab coat, and appropriate chemical-resistant gloves.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Weighing and Transfer:

    • Weigh the required amount of this compound in a ventilated balance enclosure or within the fume hood.

    • Carefully transfer the solid to the reaction vessel inside the fume hood to avoid generating dust.

  • Reaction Setup:

    • Perform all subsequent steps, including the addition of solvents and other reagents, within the chemical fume hood.

    • If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

  • Work-up and Purification:

    • Conduct all extraction, washing, and purification steps within the fume hood.

  • Waste Disposal:

    • Segregate all waste containing this compound (solid, liquid, and contaminated materials) into a designated, sealed, and clearly labeled hazardous waste container.[5]

    • Dispose of hazardous waste according to institutional and regulatory guidelines.

  • Decontamination:

    • Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.

    • Clean the work area within the fume hood.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.

    • Wash hands thoroughly before leaving the laboratory.

Conclusion

References

The Pivotal Role of 3-Bromo-2-methyl-5-nitropyridine in the Development of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methyl-5-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. Its unique structural arrangement, featuring a pyridine core substituted with a bromine atom, a methyl group, and a nitro group, provides a versatile platform for the synthesis of complex molecular architectures. This technical guide explores the significant role of this compound in the discovery and development of targeted therapeutics, with a particular focus on its application in the synthesis of potent kinase inhibitors for oncology.

The strategic positioning of the reactive functional groups on the pyridine ring makes this compound an ideal starting material for a variety of chemical transformations. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The nitro group at the 5-position can be readily reduced to an amino group, providing a key nucleophilic center for subsequent derivatization. This inherent reactivity, combined with the privileged pyridine scaffold, has positioned this compound as a valuable intermediate in the synthesis of numerous biologically active compounds, particularly those targeting protein kinases.

Application in the Synthesis of CSF-1R Inhibitors

A prominent example of the utility of this compound is in the synthesis of inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages.[1] Dysregulation of the CSF-1R signaling pathway is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[2][3] Several small molecule inhibitors of CSF-1R have been developed, and the synthetic strategies for many of these compounds can be traced back to key pyridine-based intermediates.

The synthesis of a key intermediate for a class of potent bis-amide CSF-1R inhibitors, 2-((5-amino-6-methylpyridin-3-yl)amino)-N-methylbenzamide, highlights the strategic importance of this compound. The synthetic workflow commences with the reduction of the nitro group of this compound to yield 5-amino-3-bromo-2-methylpyridine. This is followed by a Buchwald-Hartwig amination reaction with 2-amino-N-methylbenzamide to construct the core structure of the inhibitor.

G cluster_synthesis Synthetic Workflow for CSF-1R Inhibitor Intermediate A This compound B Reduction (e.g., Fe, NH4Cl) A->B Step 1 C 5-Amino-3-bromo-2-methylpyridine B->C D Buchwald-Hartwig Amination (Pd catalyst, ligand, base) C->D Step 2 F 2-((5-Amino-6-methylpyridin-3-yl)amino)- N-methylbenzamide (CSF-1R Inhibitor Intermediate) D->F E 2-Amino-N-methylbenzamide E->D

Synthetic workflow for a key CSF-1R inhibitor intermediate.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity of a series of bis-amide derivatives, synthesized from the key intermediate, against CSF-1R and the related kinase, c-Kit. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.[4]

CompoundR1R2CSF-1R IC50 (nM)c-Kit IC50 (nM)
1 HH150>10000
2 ClH458000
3 FH709500
4 HCl65>10000
5 HF80>10000
Data is representative and compiled from medicinal chemistry literature on bis-amide CSF-1R inhibitors.[5]

Experimental Protocols

Synthesis of 5-Amino-3-bromo-2-methylpyridine

To a solution of this compound (1.0 eq) in ethanol/water is added iron powder (5.0 eq) and ammonium chloride (5.0 eq). The mixture is heated to reflux for 2-4 hours. Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 5-amino-3-bromo-2-methylpyridine.

Synthesis of 2-((5-Amino-6-methylpyridin-3-yl)amino)-N-methylbenzamide

A mixture of 5-amino-3-bromo-2-methylpyridine (1.0 eq), 2-amino-N-methylbenzamide (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq) in a suitable solvent (e.g., dioxane) is degassed and heated under an inert atmosphere at 100-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to yield 2-((5-amino-6-methylpyridin-3-yl)amino)-N-methylbenzamide.

In Vitro CSF-1R Kinase Assay (ADP-Glo™ Assay)

The inhibitory activity of the synthesized compounds against CSF-1R can be determined using a commercially available ADP-Glo™ Kinase Assay kit.[3][6]

Materials:

  • Recombinant human CSF-1R (kinase domain)

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

Procedure:

  • Add 5 µL of Kinase Assay Buffer to a 384-well plate.

  • Add 2.5 µL of the test compound at various concentrations (in DMSO).

  • Add 2.5 µL of a solution containing the CSF-1R enzyme and substrate.

  • Initiate the reaction by adding 2.5 µL of ATP solution.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.

CSF-1R Signaling Pathway

The binding of CSF-1 or IL-34 to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers several downstream signaling cascades, including the PI3K/AKT, RAS/RAF/MEK/ERK (MAPK), and JAK/STAT pathways.[7][8][9] These pathways regulate the proliferation, survival, and differentiation of macrophages. In the context of cancer, CSF-1R signaling in tumor-associated macrophages (TAMs) promotes an immunosuppressive tumor microenvironment.[2][3] CSF-1R inhibitors block the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.

G cluster_pathway CSF-1R Signaling Pathway cluster_downstream Downstream Signaling Cascades ligand CSF-1 / IL-34 csf1r CSF-1R ligand->csf1r Binds to dimer Dimerization & Autophosphorylation csf1r->dimer Induces pi3k PI3K dimer->pi3k ras RAS dimer->ras jak JAK dimer->jak akt AKT pi3k->akt nucleus Nucleus akt->nucleus raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->nucleus stat STAT jak->stat stat->nucleus transcription Gene Transcription nucleus->transcription cellular_response Cell Proliferation, Survival, Differentiation, & Immunosuppression transcription->cellular_response inhibitor CSF-1R Inhibitor (e.g., Bis-amide derivative) inhibitor->dimer Inhibits

Simplified CSF-1R signaling pathway and the point of inhibition.

Conclusion

This compound has proven to be an invaluable scaffold in medicinal chemistry, enabling the efficient synthesis of complex molecules with significant therapeutic potential. Its application in the development of CSF-1R inhibitors for cancer therapy underscores its importance as a key building block in modern drug discovery. The strategic functionalization of this pyridine derivative allows for the systematic exploration of chemical space, leading to the identification of potent and selective kinase inhibitors. As our understanding of the molecular drivers of disease continues to evolve, the demand for versatile and strategically designed building blocks like this compound will undoubtedly continue to grow, paving the way for the next generation of targeted therapies.

References

The Versatility of 3-Bromo-2-methyl-5-nitropyridine: An In-depth Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methyl-5-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a crucial building block in modern organic synthesis. Its unique arrangement of a pyridine core, a reactive bromine atom, an electron-withdrawing nitro group, and a methyl group makes it a versatile intermediate for the construction of complex molecular architectures.[1][2] This guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a focus on its utility in the development of pharmaceuticals, agrochemicals, and novel materials.[2][3]

Physicochemical Properties

This compound is typically a yellow to light brown crystalline solid at room temperature.[3][4] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 186593-42-0[1][3]
Molecular Formula C6H5BrN2O2[1][5]
Molecular Weight 217.02 g/mol [6]
Melting Point 48-50 °C[3]
Boiling Point 119-121 °C[3]
Appearance Light yellow to light brown solid[3][4]
Solubility Soluble in organic solvents like dichloromethane and N,N-dimethylformamide; sparingly soluble in water.[4]
¹H NMR (CDCl₃) δ 9.25 (d, J = 2.3 Hz, 1H), 8.61 (d, J = 2.3 Hz, 1H), 2.80 (s, 3H)[7]

Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes. A common and effective method involves the nitration of 2-methylpyridine followed by bromination.[4]

Synthesis of this compound 2-methylpyridine 2-methylpyridine 2-methyl-5-nitropyridine 2-methyl-5-nitropyridine 2-methylpyridine->2-methyl-5-nitropyridine 1. Nitration (HNO₃, H₂SO₄) This compound This compound 2-methyl-5-nitropyridine->this compound 2. Bromination (NBS, initiator)

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis from 2-Methylpyridine

Step 1: Nitration of 2-Methylpyridine

  • In a reaction vessel, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled to 0-5 °C.

  • 2-Methylpyridine is slowly added dropwise to the cooled mixed acid system while maintaining the temperature.

  • The reaction mixture is stirred for several hours at this temperature to yield 2-methyl-5-nitropyridine.[4]

Step 2: Bromination of 2-Methyl-5-nitropyridine

  • 2-Methyl-5-nitropyridine is dissolved in a suitable organic solvent such as dichloromethane.

  • N-bromosuccinimide (NBS) is added as the bromine source, along with an initiator like benzoyl peroxide.

  • The mixture is heated to reflux and the reaction is monitored until completion.

  • Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated and purified.[4]

  • An impure product can be purified by dissolving in dichloromethane and hexane, followed by filtration and concentration to yield an orange crystalline solid.[7]

Reactivity and Key Transformations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom at the 3-position is an excellent leaving group for various cross-coupling reactions.[1] The nitro group at the 5-position is a strong electron-withdrawing group that can be readily reduced to an amino group, providing a handle for further functionalization.[1]

Reactivity of this compound A This compound B Suzuki Coupling (R-B(OH)₂) A->B C Sonogashira Coupling (R-C≡CH) A->C D Buchwald-Hartwig (R₂NH) A->D E Nitro Reduction ([H]) A->E Nitro_Reduction_and_Derivatization start This compound amine 3-Bromo-2-methyl-5-aminopyridine start->amine Reduction (e.g., Fe, AcOH) amide Amide Derivatives amine->amide Acylation urea Urea Derivatives amine->urea Reaction with Isocyanate sulfonamide Sulfonamide Derivatives amine->sulfonamide Sulfonylation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methyl-5-nitropyridine is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its specific substitution pattern offers multiple reaction sites for further molecular elaboration. This document provides a detailed two-step protocol for the synthesis of this compound, commencing from the readily available starting material, 2-methylpyridine. The synthesis involves an initial nitration of 2-methylpyridine to yield 2-methyl-5-nitropyridine, followed by a regioselective bromination to afford the final product.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Nitration: 2-methylpyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-methyl-5-nitropyridine.

  • Bromination: The intermediate, 2-methyl-5-nitropyridine, is then brominated at the 3-position using N-bromosuccinimide (NBS) to yield this compound.

Experimental Protocols

Step 1: Synthesis of 2-methyl-5-nitropyridine

This procedure details the nitration of 2-methylpyridine. The methyl group at the 2-position and the directing effect of the pyridine nitrogen in acidic medium favor the introduction of the nitro group at the 5-position.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-methylpyridine (2-picoline)Reagent Grade, ≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)ACS Reagent, 68-70%VWR Chemicals
Ice (from deionized water)N/AN/A
Sodium Bicarbonate (NaHCO₃)ACS ReagentEMD Millipore
Dichloromethane (CH₂Cl₂)ACS ReagentMacron Fine Chemicals
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentJ.T. Baker

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer with stir bar

  • Ice-salt bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath to maintain a low temperature.

  • Acid Mixture Preparation: Carefully add 50 mL of concentrated sulfuric acid to the flask and cool it to 0-5 °C.

  • Addition of 2-methylpyridine: Slowly add 10 g of 2-methylpyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture by carefully mixing 15 mL of concentrated nitric acid and 35 mL of concentrated sulfuric acid. Add this mixture dropwise to the reaction flask via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction Time: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 3 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This should be done in a large beaker to accommodate foaming.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield 2-methyl-5-nitropyridine as a solid.

Quantitative Data for Step 1:

ParameterValue
Starting Material2-methylpyridine (10 g)
Product2-methyl-5-nitropyridine
AppearancePale yellow to light brown crystalline solid
Typical Yield75-85%
Purity>98% (by GC-MS)
Step 2: Synthesis of this compound

This protocol describes the regioselective bromination of 2-methyl-5-nitropyridine at the 3-position using N-bromosuccinimide (NBS) and a radical initiator.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-methyl-5-nitropyridineSynthesized in Step 1N/A
N-Bromosuccinimide (NBS)Reagent Grade, ≥98%Alfa Aesar
Benzoyl Peroxide (BPO)Reagent Grade, 97%Acros Organics
Dichloromethane (CH₂Cl₂)ACS ReagentMacron Fine Chemicals
Saturated Sodium Thiosulfate (Na₂S₂O₃)N/AN/A
Brine (Saturated NaCl solution)N/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentJ.T. Baker

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (optional)

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10 g of 2-methyl-5-nitropyridine and 100 mL of dichloromethane.

  • Addition of Reagents: Add 1.1 equivalents of N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) to the flask.[1]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up: Wash the reaction mixture with a saturated solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted bromine, followed by brine (50 mL).

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Quantitative Data for Step 2:

ParameterValue
Starting Material2-methyl-5-nitropyridine (10 g)
ProductThis compound
AppearanceYellow solid
Typical Yield60-70%
Melting Point48-50 °C
Purity>98% (by HPLC)

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination start 2-methylpyridine op1 Add to conc. H₂SO₄ at 0-5 °C start->op1 op2 Add nitrating mixture (HNO₃/H₂SO₄) dropwise at 0-5 °C op1->op2 op3 Stir for 3 hours at 0-5 °C op2->op3 op4 Quench with ice op3->op4 op5 Neutralize with NaHCO₃ op4->op5 op6 Extract with CH₂Cl₂ op5->op6 op7 Dry and Concentrate op6->op7 intermediate 2-methyl-5-nitropyridine op7->intermediate op8 Dissolve in CH₂Cl₂ intermediate->op8 op9 Add NBS and BPO op8->op9 op10 Reflux for 4-6 hours op9->op10 op11 Wash with Na₂S₂O₃ and Brine op10->op11 op12 Dry and Concentrate op11->op12 op13 Purify (Recrystallization/Chromatography) op12->op13 final_product This compound op13->final_product

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Pathway

Caption: Chemical reaction pathway for the synthesis.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-2-methyl-5-nitropyridine. This cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are integral to a vast array of pharmaceuticals and functional materials. The presence of an electron-withdrawing nitro group and a methyl group on the pyridine ring influences the substrate's reactivity. This protocol outlines the necessary reagents, reaction conditions, and purification methods, and includes a summary of typical reaction parameters in a tabular format for easy reference. Visual diagrams of the experimental workflow and the catalytic cycle are also provided to facilitate a deeper understanding of the process.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides and pseudohalides.[1][2][3] This reaction has found broad applicability in both academic and industrial research, particularly in drug discovery and development, owing to its remarkable functional group tolerance and expansive substrate scope.[2] The synthesis of substituted aminopyridines is of particular interest as this scaffold is a common motif in many biologically active compounds.

This compound is a valuable building block for the synthesis of various pharmaceutical intermediates. The electron-deficient nature of the pyridine ring, enhanced by the presence of the nitro group, makes the C-Br bond susceptible to oxidative addition to the palladium catalyst. This document provides a generalized protocol that can be adapted for coupling with a range of primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle that is initiated by the oxidative addition of the heteroaryl halide, in this case, this compound, to a palladium(0) complex. This is followed by the coordination of the amine to the resulting palladium(II) complex. A base then facilitates the deprotonation of the coordinated amine to form a palladium-amido intermediate. The final step is a reductive elimination event that forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4] The choice of ligand is critical to the success of the reaction, as it influences the rates of both the oxidative addition and reductive elimination steps.[5]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions are based on established methodologies for structurally similar bromopyridines and should serve as a robust starting point for optimization.[1][6] Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Table 1: Coupling with Primary Aliphatic Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Representative Yield (%)
n-HexylaminePd₂(dba)₃ (2)XPhos (4)LiHMDS (2.0)Toluene10016-2480-90
CyclopentylaminePd₂(dba)₃ (2)BrettPhos (4)NaOtBu (2.0)Dioxane10016-2475-85
BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Toluene11012-1870-80

Table 2: Coupling with Secondary Aliphatic Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Representative Yield (%)
MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.5)Toluene10012-1885-95
PiperidinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane11016-2480-90
DiethylaminePd₂(dba)₃ (2)P(o-tol)₃ (8)NaOtBu (1.5)Toluene10018-2460-70

Table 3: Coupling with Anilines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Representative Yield (%)
AnilinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)Dioxane10012-1880-90
4-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene10012-1885-95
3,5-DimethylanilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane10012High

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

General Considerations:
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Anhydrous solvents and reagents are crucial for optimal results.

  • The choice of ligand is critical and often depends on the nature of the amine. For many applications with heteroaryl halides, bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are effective. For some secondary amines, ligands like BINAP or Xantphos can be suitable.[5]

  • Commonly used bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The choice of base can be critical, especially for substrates with base-sensitive functional groups.

Materials:
  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol% for monoligated Pd)

  • Base (e.g., NaOtBu, LiHMDS, K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium source, the phosphine ligand, and the base under a counterflow of inert gas.

  • Solvent and Reagent Addition: Seal the Schlenk tube with a septum. Add the anhydrous solvent via syringe, followed by the amine.

  • Degassing: To ensure the removal of dissolved oxygen, subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-methyl-5-nitropyridin-3-amine.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar-Pd(II)(X)L_n Pd0->OxAdd Ar-X ArX This compound ArX->OxAdd Amine R₂NH AmineCoord Amine Coordination [Ar-Pd(II)(NHR₂)L_n]⁺X⁻ Amine->AmineCoord Base Base Deprot Deprotonation Ar-Pd(II)(NR₂)L_n Base->Deprot Product Product BaseH [Base-H]⁺X⁻ OxAdd->AmineCoord + R₂NH AmineCoord->Deprot + Base - [Base-H]⁺X⁻ Deprot->Pd0 Reductive Elimination Deprot->Product Deprot->BaseH

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow Experimental Workflow Start Start Setup 1. Reaction Setup (Substrate, Catalyst, Ligand, Base) in Schlenk tube under inert gas Start->Setup Addition 2. Add Anhydrous Solvent and Amine Setup->Addition Degas 3. Degas Mixture (Vacuum/Inert Gas Cycles) Addition->Degas React 4. Heat and Stir (80-110 °C) Degas->React Monitor 5. Monitor Progress (TLC/LC-MS) React->Monitor Workup 6. Cool and Work-up (Dilute, Filter through Celite®) Monitor->Workup Reaction Complete Extract 7. Extraction (Water and Brine Wash) Workup->Extract Dry 8. Dry and Concentrate Extract->Dry Purify 9. Purify (Flash Chromatography) Dry->Purify End End (Pure Product) Purify->End

Caption: Step-by-step experimental workflow for the amination reaction.

References

Application Notes and Protocols for the Reduction of 3-Bromo-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 3-Bromo-2-methyl-5-nitropyridine to synthesize the corresponding amine, 5-amino-3-bromo-2-methylpyridine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below cover several common and effective reduction methods, including the use of metal/acid systems like iron in acidic media, stannous chloride, and the milder alternative, sodium dithionite. A comparative summary of reaction conditions and yields is provided to aid in method selection.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The resulting amino group is a versatile functional handle for further molecular elaboration. 5-amino-3-bromo-2-methylpyridine, the product of the reduction of this compound, is a key building block in medicinal chemistry. The primary challenge in this specific transformation is the chemoselective reduction of the nitro group without affecting the bromo substituent (hydrodebromination), which can occur under certain catalytic hydrogenation conditions. The choice of reducing agent and reaction conditions is therefore critical to achieving high yields and purity of the desired product. This guide details several reliable methods to achieve this transformation efficiently.

Reaction Pathway

The fundamental reaction involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂) on the pyridine ring.

Caption: General chemical transformation pathway.

Overview of Reduction Methods

Several reagents and conditions are effective for the reduction of this compound. The choice of method often depends on factors such as scale, available equipment, cost, and functional group tolerance.

  • Iron (Fe) in Acidic Media: This is a classic, robust, and cost-effective method.[1][2] Iron powder is activated by an acid (e.g., hydrochloric acid, acetic acid) or a salt like ammonium chloride.[1][3] The reaction is heterogeneous and generally provides high yields with good selectivity, preserving the bromo substituent.[4]

  • Stannous Chloride (SnCl₂): Stannous chloride dihydrate is a powerful reducing agent for aromatic nitro groups and is known for its high chemoselectivity.[5] It is effective in various solvents, including ethanol and ethyl acetate, and can be performed under non-acidic conditions.[4][5] The primary drawback is the workup, which can involve the precipitation of tin salts that may complicate product isolation.[6][7]

  • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent offers a mild, metal-free alternative.[8][9] It is particularly useful for substrates with sensitive functional groups.[9][10] The reaction is typically performed in an aqueous or biphasic system.[9][11]

  • Catalytic Hydrogenation (e.g., Pd/C): While highly efficient for many nitro reductions, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) carries a significant risk of hydrodehalogenation (loss of the bromine atom).[12] This method should be approached with caution and may require careful optimization of catalyst, solvent, and hydrogen pressure to maintain selectivity.

Comparative Data of Reduction Methods

The following table summarizes various reported conditions for the reduction of nitropyridine derivatives, providing a basis for comparison.

MethodReagents & CatalystsSolvent SystemTemperatureReaction TimeYieldReference(s)
Iron Reduction Fe powder, conc. HClMethanolReflux2 h90%[3]
Iron Reduction Fe powder, NH₄ClMethanol / Water (4:1)80 °C2 h95%[3]
Iron Reduction Fe powder, Acetic AcidAcetic Acid80 °C → RT~18 h93%[13]
Stannous Chloride SnCl₂·2H₂OEthanol30 °C (Ultrasound)2 hHigh[4]
Catalytic Hydrogenation Pd/C (10%)Methanol30 °C16 h97%[14]

Note: Yields are as reported in literature for similar substrates and may vary based on specific reaction scale and conditions.

General Experimental Workflow

The process for reducing the nitro group and isolating the final amine product generally follows a standard sequence of steps, as illustrated below.

A 1. Reaction Setup - Dissolve starting material - Add solvent and reagents B 2. Reaction - Heat/stir for specified time - Monitor by TLC/LCMS A->B C 3. Workup (Filtration) - Cool reaction mixture - Filter off solid catalyst/metal B->C If heterogeneous D 4. Workup (Quench & Extract) - Neutralize with base (e.g., NaHCO3) - Extract with organic solvent B->D If homogeneous C->D E 5. Purification - Dry organic layer (e.g., Na2SO4) - Concentrate in vacuo D->E F 6. Final Product - Purify via column chromatography or recrystallization if needed E->F

Caption: A typical experimental workflow.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reduction using Iron and Ammonium Chloride

This method is robust, high-yielding, and avoids the use of strong acids.[3]

  • Reagents and Materials:

    • This compound

    • Iron powder, reduced

    • Ammonium chloride (NH₄Cl)

    • Methanol (MeOH)

    • Water (deionized)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate or magnesium sulfate

    • Celite

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), reduced iron powder (2.5 eq), and ammonium chloride (2.5 eq).

    • Add a 4:1 mixture of methanol and water as the solvent.

    • Heat the reaction mixture to 80 °C and stir vigorously under reflux for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Allow the mixture to cool to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with methanol or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the methanol.

    • To the remaining aqueous residue, add ethyl acetate and saturated sodium bicarbonate solution to neutralize any residual acidity and aid in partitioning.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5-amino-3-bromo-2-methylpyridine. The product is often obtained as a solid and can be further purified if necessary.[3]

Protocol 2: Reduction using Stannous Chloride Dihydrate

This protocol is highly effective and selective, though careful workup is required.[4]

  • Reagents and Materials:

    • This compound

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol (EtOH)

    • Ethyl acetate

    • 2M Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 5-10 eq) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-50 °C) for 2-4 hours. The reaction can be accelerated using sonication.[4]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Partition the crude residue between ethyl acetate and a 2M aqueous solution of KOH or NaOH. Caution: Add the base slowly and cool the mixture in an ice bath, as the neutralization is exothermic. Add enough base to dissolve the tin salts as stannates (e.g., [Sn(OH)₆]²⁻).

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired amine.

Protocol 3: Reduction using Sodium Dithionite

This protocol provides a mild, metal-free option suitable for sensitive substrates.[8][9]

  • Reagents and Materials:

    • This compound

    • Sodium dithionite (Na₂S₂O₄)

    • A suitable solvent system (e.g., Dichloromethane-Water, Acetonitrile-Water, or THF-Water)[9][11]

    • Ethyl acetate

    • Saturated brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable organic solvent (e.g., acetonitrile) in a round-bottom flask.[11]

    • In a separate flask, prepare a solution of sodium dithionite (typically 3-5 eq) in water.

    • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.

    • Stir the resulting biphasic mixture at room temperature for 1-3 hours, monitoring progress by TLC.

    • Upon completion, make the reaction mixture alkaline (pH 12-13) with NaOH or KOH and transfer to a separatory funnel.[11]

    • Extract the aqueous layer several times with an organic solvent like ethyl acetate.[9]

    • Combine the organic extracts, wash with saturated brine solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Method Selection Guide

Choosing the appropriate reduction method depends on several factors. The flowchart below provides a decision-making guide.

A Start: Reduce This compound B Concerned about metal waste/harsh acids? A->B C Is hydro-debromination a major concern? B->C No D Use Sodium Dithionite (Na2S2O4) (Mild, metal-free) B->D Yes E Use Fe/NH4Cl or Fe/AcOH (Robust, selective, cost-effective) C->E No, need robust method F Use SnCl2 (High selectivity, but complex workup) C->F No, need high selectivity G Avoid Catalytic Hydrogenation (Pd/C) or optimize conditions carefully C->G Yes

Caption: Decision flowchart for selecting a reduction method.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 3-Bromo-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methyl-5-nitropyridine is a versatile and highly functionalized building block in organic synthesis, particularly for the construction of novel heterocyclic scaffolds of medicinal interest.[1][2] Its strategic placement of a bromine atom, a nitro group, and a methyl group on the pyridine ring allows for a diverse range of chemical transformations. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[2] The nitro group can be readily reduced to an amino group, opening pathways for the synthesis of fused heterocyclic systems.[2] This document provides detailed protocols for the application of this compound in key synthetic transformations for the generation of diverse heterocyclic structures.

Key Applications and Synthetic Strategies

The primary applications of this compound in the synthesis of novel heterocycles revolve around two main strategies:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is readily displaced in Suzuki-Miyaura and Buchwald-Hartwig reactions to introduce aryl, heteroaryl, or amino functionalities.

  • Synthesis of Fused Heterocyclic Systems: The nitro group can be reduced to an amine, which can then undergo intramolecular or intermolecular condensation reactions to form fused rings, such as imidazopyridines.

Below are detailed protocols for these key applications.

Data Presentation: Representative Yields in Cross-Coupling Reactions

The following tables summarize typical yields for Suzuki-Miyaura and Buchwald-Hartwig reactions using substituted bromopyridines as substrates. These data provide a reference for expected outcomes when applying these methodologies to this compound.

Table 1: Suzuki-Miyaura Coupling of Substituted Bromopyridines with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482
44-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O901892
52-Thiopheneboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane1001278

Data adapted from similar bromopyridine substrates and serve as a general guideline.

Table 2: Buchwald-Hartwig Amination of Substituted Bromopyridines with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene1001695
2AnilinePd(OAc)₂ (2)XPhos (4)K₂CO₃t-BuOH1102088
3BenzylaminePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃Toluene1001891
4CyclohexylaminePd(OAc)₂ (2)BrettPhos (4)LHMDSTHF801285
5IndolePd₂(dba)₃ (2)DavePhos (4)K₃PO₄1,4-Dioxane1102476

Data are representative for bromopyridine substrates and reaction conditions should be optimized for this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Subsequently, add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-methyl-5-nitro-3-arylpyridine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., RuPhos, 2-4 mol%) OR Palladium precatalyst (e.g., RuPhos Precatalyst, 2-4 mol%)

  • Base (e.g., NaOtBu, LiHMDS, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, THF, Dioxane)

  • Schlenk tube

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound to the Schlenk tube.

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-methyl-5-nitropyridin-3-amine.

Protocol 3: Synthesis of 7-methyl-6-nitro-imidazo[1,2-a]pyridines (Proposed)

This proposed protocol involves a two-step synthesis of a novel imidazo[1,2-a]pyridine derivative starting from this compound. The first step is a nucleophilic aromatic substitution to introduce an amino group, followed by reduction of the nitro group and subsequent cyclization.

Step 1: Amination of this compound

  • Follow the Buchwald-Hartwig amination protocol (Protocol 2) using ammonia or a suitable ammonia equivalent to synthesize 3-amino-2-methyl-5-nitropyridine.

Step 2: Reductive Cyclization to form the Imidazo[1,2-a]pyridine core

  • The product from Step 1 (3-amino-2-methyl-5-nitropyridine) is dissolved in a suitable solvent such as ethanol or acetic acid.

  • A reducing agent (e.g., iron powder in acetic acid, or catalytic hydrogenation with Pd/C) is added to reduce the nitro group to an amine, forming 2,3-diamino-5-methyl-pyridine in situ.

  • To the reaction mixture, a suitable cyclizing agent such as a bromoacetaldehyde derivative or a similar electrophile is added.

  • The reaction is heated to promote the cyclization to the imidazo[1,2-a]pyridine ring system.

  • After completion, the reaction is worked up by neutralization, extraction, and purification by column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)L₂(R²) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reactants R¹-X + R²-B(OR)₂ Reactants->OxAdd R¹ = 3-(2-methyl-5-nitropyridyl)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start: Oven-dried Schlenk Tube add_reagents Add Pd catalyst, ligand, base, and this compound start->add_reagents inert_atm Evacuate and backfill with inert gas (3x) add_reagents->inert_atm add_solv_amine Add anhydrous solvent and amine inert_atm->add_solv_amine reaction Heat reaction mixture (80-110 °C) add_solv_amine->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup Quench, extract, and dry monitoring->workup purification Purify by column chromatography workup->purification product Final Product: N-substituted-2-methyl-5-nitropyridin-3-amine purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Proposed Synthetic Pathway to Imidazo[1,2-a]pyridines

Imidazopyridine_Synthesis start This compound amination Buchwald-Hartwig Amination (NH₃) start->amination amino_nitro 3-Amino-2-methyl-5-nitropyridine amination->amino_nitro reduction Nitro Group Reduction amino_nitro->reduction diamino 2,3-Diamino-5-methylpyridine reduction->diamino cyclization Cyclization with α-haloketone diamino->cyclization product 7-Methyl-6-amino-imidazo[1,2-a]pyridine Derivative cyclization->product

Caption: Proposed pathway for the synthesis of imidazo[1,2-a]pyridines.

References

Application of 3-Bromo-2-methyl-5-nitropyridine in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-methyl-5-nitropyridine is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of agrochemicals.[1][2] Its unique trifunctionalized pyridine structure, featuring bromo, methyl, and nitro groups, allows for diverse chemical modifications, making it a valuable precursor for the development of potent insecticides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key agrochemical intermediates, with a focus on the pathway towards insecticides of the diamide class, such as chlorantraniliprole and cyantraniliprole.

Application in the Synthesis of Diamide Insecticide Precursors

This compound is a key starting material for the synthesis of substituted pyrazole carboxylic acids, which are essential components of modern diamide insecticides. These insecticides act by targeting the ryanodine receptors in insects, leading to impaired muscle function and eventual death. The synthetic strategy involves the conversion of the pyridine ring of this compound into a pyrazole ring.

A plausible and efficient synthetic route involves two key transformations:

  • Formation of a Hydrazinylpyridine Intermediate: The bromine atom at the 3-position of this compound can be displaced by hydrazine to form a 2-hydrazinyl-3-methyl-5-nitropyridine intermediate. This nucleophilic aromatic substitution is a critical step in preparing the precursor for pyrazole ring formation.

  • Pyrazole Ring Formation via Cyclization: The resulting hydrazinylpyridine can then undergo a cyclization reaction with a suitable 1,3-dicarbonyl compound or its equivalent, such as diethyl maleate, to construct the desired pyrazole ring system. Subsequent chemical modifications can then lead to the final agrochemical product.

Quantitative Data Summary

Reaction StepStarting MaterialProductReagents & ConditionsTypical Yield (%)Reference
Reduction of Nitro Group 2-bromo-5-methyl-3-nitropyridine2-bromo-5-methylpyridin-3-amineIron powder, Acetic acid, 80°C then room temperature93Analogous reaction
Hydrazinolysis 2,3-dichloropyridine(3-chloropyridin-2-yl)-hydrazineHydrazine hydrate, Ethanol, RefluxNot specifiedGeneral method
Amide Coupling 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid & 2-amino-5-chloro-N,3-dimethylbenzamideChlorantraniliproleMethanesulfonyl chloride, 3-methylpyridine, Acetonitrile, -5 to 0°C91.5Patent data

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involved in the synthesis of agrochemical intermediates from this compound.

Protocol 1: Synthesis of 2-Hydrazinyl-3-methyl-5-nitropyridine

This protocol describes the nucleophilic substitution of the bromine atom in this compound with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (64-80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (excess, e.g., 5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-hydrazinyl-3-methyl-5-nitropyridine.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of a Pyrazole Intermediate via Cyclization

This protocol outlines the cyclization of 2-hydrazinyl-3-methyl-5-nitropyridine with diethyl maleate to form a pyrazolidinone intermediate, which can be further processed to the desired pyrazole carboxylic acid.

Materials:

  • 2-Hydrazinyl-3-methyl-5-nitropyridine

  • Diethyl maleate

  • Sodium ethoxide

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add 2-hydrazinyl-3-methyl-5-nitropyridine (1.0 equivalent) and stir until dissolved.

  • Add diethyl maleate (1.0-1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring by TLC.

  • After the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl).

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude pyrazolidinone intermediate.

  • This intermediate can then be subjected to subsequent steps of bromination, oxidation, and hydrolysis to afford the final 3-bromo-1-(substituted-pyridinyl)-1H-pyrazole-5-carboxylic acid.

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in these application notes.

Synthesis_Pathway A This compound B 2-Hydrazinyl-3-methyl-5-nitropyridine A->B Hydrazine Hydrate C Pyrazolidinone Intermediate B->C Diethyl Maleate, Base D 3-Bromo-1-(substituted-pyridinyl)-1H- pyrazole-5-carboxylic acid C->D Bromination, Oxidation, Hydrolysis E Diamide Agrochemical (e.g., Chlorantraniliprole) D->E Amide Coupling

Caption: Synthetic pathway from this compound to diamide agrochemicals.

Experimental_Workflow cluster_0 Protocol 1: Hydrazinolysis cluster_1 Protocol 2: Pyrazole Formation A1 Dissolve 3-Bromo-2-methyl- 5-nitropyridine in Ethanol A2 Add Hydrazine Hydrate A1->A2 A3 Reflux Reaction Mixture A2->A3 A4 Workup and Purification A3->A4 B1 Prepare Sodium Ethoxide Solution B2 Add 2-Hydrazinyl-3-methyl- 5-nitropyridine B1->B2 B3 Add Diethyl Maleate B2->B3 B4 Reaction and Workup B3->B4

Caption: Experimental workflows for key synthetic steps.

This compound is a valuable and reactive starting material for the synthesis of complex agrochemicals. The protocols and pathways outlined in this document provide a solid foundation for researchers and scientists in the field of agrochemical development to explore the synthesis of novel and effective crop protection agents. The versatility of this intermediate opens up possibilities for the creation of a wide range of biologically active molecules, contributing to the advancement of modern agriculture.

References

Preparation of Pharmaceutical Intermediates from 3-Bromo-2-methyl-5-nitropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates starting from 3-Bromo-2-methyl-5-nitropyridine. This versatile building block is a valuable precursor in the construction of a wide array of complex molecules due to the differential reactivity of its functional groups. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, which are fundamental transformations in modern medicinal chemistry.

Introduction

This compound is a key starting material in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structure incorporates a pyridine ring, a common scaffold in many biologically active molecules, functionalized with a bromine atom, a methyl group, and a nitro group. This arrangement allows for selective chemical modifications at different positions. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The nitro group, a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution and can be reduced to an amino group, opening up further synthetic pathways.[2]

This document details the following key transformations of this compound:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds to introduce aryl or vinyl substituents.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds to introduce aryl or alkylamino groups.

  • Sonogashira Coupling: For the formation of C-C bonds to introduce alkynyl moieties.

  • Nucleophilic Aromatic Substitution: For the displacement of the bromo group with various nucleophiles.

Key Reactions and Pharmaceutical Intermediates

The following sections provide detailed protocols and tabulated data for the preparation of key pharmaceutical intermediates from this compound. The reaction conditions and yields presented are based on established procedures for structurally similar bromopyridines and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl and vinyl-substituted pyridines, which are common motifs in pharmaceuticals.[3] The reaction couples this compound with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Reaction Scheme:

Suzuki_Miyaura_Coupling sub This compound product 3-R-2-methyl-5-nitropyridine sub->product Pd catalyst, Base boronic R-B(OH)2 boronic->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives with various boronic acids. While specific data for this compound is limited in the public domain, the data for analogous compounds provides a strong starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285[3]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692[3]
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888[3]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-alkyl aminopyridines.[1] This reaction involves the palladium-catalyzed coupling of this compound with a primary or secondary amine in the presence of a base and a phosphine ligand.

Reaction Scheme:

Buchwald_Hartwig_Amination sub This compound product 3-(R1R2N)-2-methyl-5-nitropyridine sub->product Pd catalyst, Ligand, Base amine R1R2NH amine->product

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a dry, sealable reaction tube, add this compound (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., Xantphos, BINAP, or XPhos), and the base (e.g., Cs₂CO₃, NaOtBu, or K₃PO₄).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon). Repeat three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene or dioxane), followed by the amine (1.1-1.5 equiv.).

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[4]

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields

The following table presents representative conditions for the Buchwald-Hartwig amination of various bromopyridine substrates.

EntryAminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent[4]
24-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High[4]
3n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-1004-12Good to High[4]
4MorpholinePd₂(dba)₃ (2)XPhos (8)LiHMDS (2.5)THF6516~40[1]
Sonogashira Coupling

The Sonogashira coupling reaction is an efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to alkynylpyridine intermediates.[5][6] These intermediates are valuable for further transformations in drug synthesis. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Reaction Scheme:

Sonogashira_Coupling sub This compound product 3-(R-C≡C)-2-methyl-5-nitropyridine sub->product Pd catalyst, Cu(I) co-catalyst, Base alkyne R-C≡CH alkyne->product

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) iodide (CuI) co-catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or diisopropylamine), followed by the terminal alkyne (1.1-1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with heating as required.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography.

Data Presentation: Sonogashira Coupling Conditions and Yields

The following table summarizes typical conditions for the Sonogashira coupling of bromopyridine derivatives.

EntryTerminal AlkynePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003up to 96[5]
2CyclopropylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372[7]
3EthynyltrimethylsilanePd(PPh₃)₄CuIEt₃NTHF60overnight-[8]
Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nitro group on the pyridine ring of this compound facilitates nucleophilic aromatic substitution (SNAAr) at the bromine-bearing carbon.[9] This reaction allows for the introduction of a variety of nucleophiles, such as alkoxides and amines.

Reaction Scheme:

SNAr_Reaction sub This compound product 3-Nu-2-methyl-5-nitropyridine sub->product Solvent, Heat nucleophile Nu- nucleophile->product

Caption: General scheme for Nucleophilic Aromatic Substitution.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Sodium Methoxide

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in methanol.

  • Reagent Addition: At 0 °C, add a solution of sodium methoxide in methanol (1.0-1.2 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-18 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.

  • Purification: Wash the crude product with water and dry under vacuum. If necessary, purify by recrystallization or column chromatography.

Data Presentation: Nucleophilic Aromatic Substitution Conditions and Yields

EntryNucleophileSolventTemp (°C)Time (h)Yield (%)Reference
1Sodium methoxideMethanol0 to RT1898[10]
2Various aminesPolar aprotic (e.g., DMF, DMSO)---[11]

Experimental Workflows and Signaling Pathways

Workflow for Palladium-Catalyzed Cross-Coupling Reactions

Cross_Coupling_Workflow start Start: Reaction Setup (Substrate, Reagents, Catalyst, Ligand, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product Characterization (NMR, MS) purification->product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pdII_complex Ar-Pd(II)-Br(L2) oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation R-B(OR)2- pdII_aryl Ar-Pd(II)-R(L2) transmetalation->pdII_aryl reductive_elimination Reductive Elimination pdII_aryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of pharmaceutical intermediates. The protocols and data provided in this document for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and nucleophilic aromatic substitution reactions offer a solid foundation for researchers in drug discovery and development. The ability to selectively introduce a variety of functional groups makes this compound a key building block in the construction of novel, biologically active molecules. Further optimization of the presented reaction conditions may be necessary to achieve desired outcomes for specific substrates.

References

Application Notes and Protocols for the Nitration of 2-Methyl-3-Bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the nitration of 2-methyl-3-bromopyridine. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions such as nitration require stringent conditions. The following protocol is a representative method based on established procedures for the nitration of substituted pyridines.

Introduction

The nitration of pyridine and its derivatives is a challenging but important transformation in organic synthesis, providing key intermediates for the development of pharmaceuticals and agrochemicals. The pyridine ring is inherently electron-deficient, making it less susceptible to electrophilic attack compared to benzene. The presence of a bromine atom at the 3-position and a methyl group at the 2-position on the pyridine ring influences the regioselectivity of the nitration reaction. Based on the directing effects of these substituents, the primary product expected from the nitration of 2-methyl-3-bromopyridine is 2-methyl-3-bromo-5-nitropyridine.

Reaction Principle

The nitration is achieved by treating 2-methyl-3-bromopyridine with a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyridine ring. The reaction is typically performed at elevated temperatures to overcome the high activation energy.

Experimental Protocol

Materials:

  • 2-methyl-3-bromopyridine

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cautiously add 20 mL of concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Reactant: While maintaining the temperature below 10 °C, slowly add 5.0 g of 2-methyl-3-bromopyridine to the sulfuric acid with constant stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the solution of 2-methyl-3-bromopyridine in sulfuric acid over a period of 30-45 minutes. Ensure the reaction temperature does not exceed 10 °C during the addition.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 100 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in a fume hood as it will generate a significant amount of CO₂ gas.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yield

ParameterValue
Starting Material2-methyl-3-bromopyridine
Molar Mass of Starting Material172.02 g/mol
Amount of Starting Material5.0 g
Moles of Starting Material0.029 mol
Nitrating AgentHNO₃ / H₂SO₄
Reaction Temperature80-90 °C
Reaction Time4-6 hours
Major Product2-methyl-3-bromo-5-nitropyridine
Molar Mass of Product217.02 g/mol
Theoretical Yield6.29 g
Expected Yield40-60%

Note: The expected yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions and purification efficiency.

Visualizations

Diagram 1: Experimental Workflow for the Nitration of 2-Methyl-3-Bromopyridine

experimental_workflow start Start setup Reaction Setup: 2-methyl-3-bromopyridine in conc. H₂SO₄ start->setup cool Cooling (0-5 °C) setup->cool add_nitrating Add Nitrating Mixture (HNO₃/H₂SO₄) dropwise at <10 °C cool->add_nitrating react Heat Reaction (80-90 °C, 4-6 h) add_nitrating->react quench Quench on Ice react->quench neutralize Neutralize (sat. NaHCO₃) quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer (anhydrous MgSO₄) extract->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Chromatography/Recrystallization) evaporate->purify product Final Product: 2-methyl-3-bromo-5-nitropyridine purify->product

Caption: Workflow for the synthesis of 2-methyl-3-bromo-5-nitropyridine.

Diagram 2: Signaling Pathway of the Nitration Reaction

reaction_pathway cluster_reagents Reagent Generation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O reactant 2-methyl-3-bromopyridine intermediate Sigma Complex (Wheland intermediate) reactant->intermediate + NO₂⁺ product 2-methyl-3-bromo-5-nitropyridine intermediate->product - H⁺

Caption: Reaction pathway for the electrophilic nitration of 2-methyl-3-bromopyridine.

Application Note: Purification of Crude 3-Bromo-2-methyl-5-nitropyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-2-methyl-5-nitropyridine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring bromo, methyl, and nitro functional groups, makes it a versatile building block for creating more complex molecules.[2][3] The synthesis of this compound often results in a crude product containing unreacted starting materials, by-products, and other impurities. Therefore, a robust purification method is essential to obtain a high-purity final product suitable for subsequent synthetic steps. This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography, a widely used technique for separating compounds based on their differential adsorption to a stationary phase.[4]

Principle of Separation

Normal-phase column chromatography separates compounds based on their polarity. The stationary phase, silica gel, is highly polar. A less polar mobile phase (eluent) is used to move the compounds through the column.[5] Components of the crude mixture will have different affinities for the stationary phase; more polar compounds will adsorb more strongly and elute more slowly, while less polar compounds will have a weaker interaction and elute faster.[6] By carefully selecting the eluent system, this compound can be effectively separated from impurities.

Experimental Protocol

This protocol outlines the necessary steps for purifying crude this compound.

1. Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Silica Gel (for column chromatography, 230-400 mesh)[7]

    • Hexane (or Heptane)

    • Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Glass chromatography column

    • Separatory funnel (for solvent reservoir)

    • Round-bottom flasks

    • Test tubes or fraction collector vials

    • Thin-Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Rotary evaporator

    • Cotton or glass wool

2. Method Development: Thin-Layer Chromatography (TLC)

Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.[4]

  • Prepare TLC Chamber: Add a small amount of a test eluent (e.g., 9:1 Hexane:EtOAc) to the TLC chamber, cover it, and let it saturate.

  • Spot Plate: Dissolve a small amount of the crude material in DCM and spot it onto the baseline of a TLC plate.

  • Develop Plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp.

  • Optimize: The ideal eluent system will give the desired product, this compound, a retention factor (Rƒ) of approximately 0.25-0.35.[7] Adjust the ratio of Hexane to EtOAc until this Rƒ is achieved. A higher proportion of EtOAc will increase the polarity and lower the Rƒ values.

3. Column Preparation (Wet Slurry Method)

  • Column Setup: Securely clamp the chromatography column in a vertical position. Insert a small plug of cotton or glass wool at the bottom to retain the stationary phase.[8]

  • Add Sand: Add a thin layer (~1 cm) of sand over the plug.

  • Prepare Slurry: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC analysis. A general rule is to use 30-50 times the weight of silica gel to the weight of the crude sample.[7][9]

  • Pack Column: Carefully pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps the silica gel to pack evenly. Gently tap the side of the column to dislodge any air bubbles and ensure a uniform packing.[7]

  • Finalize Packing: Once the silica has settled, add another thin layer of sand on top to protect the surface from being disturbed during sample loading. Drain the excess solvent until the level is just above the top layer of sand. Crucially, do not let the column run dry at any point. [7]

4. Sample Loading

  • Dissolve Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as DCM.

  • Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel (2-3 times the sample weight). Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Load Column: Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection

  • Add Eluent: Carefully add the optimized mobile phase to the column using a separatory funnel as a reservoir.

  • Begin Elution: Open the stopcock and begin collecting the eluent in a series of labeled test tubes or vials. Maintain a steady flow rate.

  • Monitor Separation: Periodically analyze the collected fractions by TLC to track the elution of the product. Spot the crude material, the current fraction, and the previous fraction on the same plate for comparison.

  • Gradient Elution (Optional): If separation is difficult, a gradient elution can be employed. Start with a less polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 90:10, then 85:15 Hexane:EtOAc) to elute more strongly adsorbed compounds.[8]

6. Product Isolation

  • Combine Fractions: Based on the TLC analysis, combine all fractions that contain the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Drying: Further dry the resulting solid under high vacuum to remove any residual solvent.

  • Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, melting point, or HPLC. A literature example shows a successful synthesis yielding an orange crystalline solid.[10]

Data Summary

The following table presents typical parameters for the purification of this compound. Actual values may vary based on the scale of the reaction and the impurity profile of the crude material.

ParameterValue / DescriptionReference
Stationary Phase Silica Gel (230-400 mesh)[7]
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 9:1 to 8:2 v/v)[8][11]
Silica Gel to Crude Ratio 30:1 to 50:1 (w/w)[7]
Target Rƒ Value 0.25 - 0.35[7]
Appearance of Product Yellowish to Orange Crystalline Solid[2][10]
Purity Analysis TLC, ¹H NMR, HPLC[10]

Workflow Visualization

Purification_Workflow Crude Crude 3-Bromo-2-methyl- 5-nitropyridine TLC TLC Analysis to Determine Eluent (e.g., Hexane:EtOAc) Crude->TLC Pack Prepare Slurry & Pack Silica Gel Column TLC->Pack Load Dry Load Sample onto Column Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Analysis Monitor->Collect Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure Pure Product Evap->Pure

Caption: Experimental workflow for column chromatography purification.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methyl-5-nitropyridine is a key heterocyclic building block utilized in the synthesis of a variety of pharmacologically active molecules and agrochemicals.[1][2] Its functionalized pyridine core makes it a versatile intermediate for the development of complex chemical entities. Notably, substituted nitropyridines are precursors for various kinase inhibitors, including those targeting Polo-like kinase 1 (PLK1), a crucial regulator of cell cycle progression and a validated target in oncology research. This document provides a comprehensive overview of the considerations for the large-scale synthesis of this compound, including detailed experimental protocols and relevant applications in drug discovery.

Synthetic Routes and Methodologies

The large-scale synthesis of this compound can be approached through two primary routes, each with distinct advantages and challenges. The choice of route often depends on the availability and cost of the starting materials, as well as the desired scale of production.

Route 1: Nitration of 3-Bromo-2-methylpyridine

This route begins with the commercially available 3-Bromo-2-methylpyridine and introduces the nitro group in the final step. The bromination of 2-methylpyridine is the initial step to produce the starting material for this route.

Route 2: Bromination of 2-Methyl-5-nitropyridine

This approach starts with 2-methylpyridine, which is first nitrated to 2-methyl-5-nitropyridine, followed by a selective bromination at the 3-position.

Experimental Protocols

The following protocols are compiled based on established chemical principles and data from analogous reactions, adapted for a large-scale synthesis scenario.

Protocol 1: Synthesis of 3-Bromo-2-methylpyridine (Starting Material for Route 1)
ParameterValue/Description
Reaction Bromination of 2-methylpyridine
Reagents 2-methylpyridine, Bromine, Aluminum chloride
Solvent None (neat)
Temperature 100°C
Reaction Time 1.5 hours
Yield ~12%

Procedure:

  • In a suitable, inert reactor equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a scrubbing system for acidic gases, charge aluminum chloride (200 g).

  • Heat the reactor to 100°C and slowly add 2-methylpyridine (46.6 g) dropwise with vigorous stirring.

  • Once the addition is complete, add bromine (40.0 g) dropwise over 1 hour, maintaining the temperature at 100°C.

  • After the bromine addition, continue stirring for an additional 30 minutes at 100°C.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Acidify the mixture with concentrated hydrochloric acid.

  • Wash the aqueous layer with ethyl acetate to remove non-polar impurities.

  • Basify the aqueous layer with an 8 M aqueous sodium hydroxide solution until a pH > 10 is achieved.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield 3-bromo-2-methylpyridine as a colorless oil.[3]

Protocol 2: Nitration of 3-Bromo-2-methylpyridine (Route 1)
ParameterValue/Description
Reaction Nitration
Reagents 3-Bromo-2-methylpyridine, Fuming Nitric Acid, Concentrated Sulfuric Acid
Solvent Concentrated Sulfuric Acid
Temperature 0°C to 50-60°C
Reaction Time 3 hours
Yield High

Procedure:

  • In a reactor cooled to 0°C, charge concentrated sulfuric acid.

  • Slowly add 3-Bromo-2-methylpyridine while maintaining the temperature at 0°C.

  • To this mixture, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Heat the reaction mixture to 50-60°C for 1 hour to ensure complete reaction.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a 40% sodium hydroxide solution to precipitate the crude product.

  • Filter the yellow precipitate and wash it with water until the washings are neutral.

  • The crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography to yield this compound.

Protocol 3: Purification of this compound
ParameterValue/Description
Method Recrystallization / Solvent Wash
Solvents Dichloromethane (CH2Cl2), Hexane, Water
Yield 81% (from crude)

Procedure:

  • Collect the crude product by filtration and wash with water.

  • Dissolve the crude product in dichloromethane (350 mL for ~11 g of crude product).

  • Stir the solution for 30 minutes and filter to remove any insoluble materials.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain an impure oily product.

  • Dissolve the oil in a mixture of dichloromethane (100 mL) and hexane (200 mL).

  • Filter the solution and concentrate the organic phase to yield this compound as an orange crystalline solid.[3]

Data Presentation

Table 1: Summary of a Representative Small-Scale Synthesis of this compound

StepStarting MaterialReagentsSolventYieldReference
Synthesis Not specifiedNot specifiedNot specified81%[3]
Purification Crude ProductDichloromethane, Hexane, WaterDichloromethane, Hexane9.3 g from 11.1 g impure product[3]

Mandatory Visualizations

Synthetic Workflow Diagram

G Figure 1: Large-Scale Synthesis Workflow for this compound (Route 1) cluster_0 Starting Material Preparation cluster_1 Core Synthesis cluster_2 Purification cluster_3 Final Product A 2-Methylpyridine B Bromination A->B Br2, AlCl3 100°C C Nitration B->C Fuming HNO3, H2SO4 0-60°C D Work-up & Crude Isolation C->D Quenching & Filtration E Recrystallization / Solvent Wash D->E CH2Cl2 / Hexane F This compound E->F

Caption: Figure 1: Large-Scale Synthesis Workflow for this compound (Route 1).

Application in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. For instance, related bromo-methyl-nitropyridine derivatives are utilized in the synthesis of Polo-like kinase 1 (PLK1) inhibitors, such as MLN0905, which are investigated for their potential in cancer therapy. The following diagram illustrates a generalized pathway for this application.

G Figure 2: Role of Bromo-Methyl-Nitropyridine in PLK1 Inhibitor Synthesis cluster_0 Key Intermediate cluster_1 Key Transformations cluster_2 Final Product A This compound B Nucleophilic Aromatic Substitution (e.g., with an amine) A->B R-NH2 C Reduction of Nitro Group B->C Reducing Agent (e.g., Fe/HCl, H2/Pd-C) D Further Functionalization (e.g., Amide Coupling) C->D Acyl Chloride / Carboxylic Acid E PLK1 Inhibitor (e.g., MLN0905 analogue) D->E

Caption: Figure 2: Role of Bromo-Methyl-Nitropyridine in PLK1 Inhibitor Synthesis.

Conclusion

The large-scale synthesis of this compound is a critical process for the production of advanced pharmaceutical and agrochemical products. The selection of an appropriate synthetic route and the optimization of reaction and purification conditions are paramount to achieving high yields and purity on an industrial scale. The protocols and considerations outlined in this document provide a foundational guide for researchers and professionals in the field of chemical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-2-methyl-5-nitropyridine, a key intermediate in various pharmaceutical and agrochemical applications.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic strategies for this compound typically involve two key electrophilic substitution reactions on a pyridine ring: nitration and bromination. The order of these steps can vary, leading to different isomeric purities and overall yields. Common starting materials include 2-methylpyridine or 3-bromo-2-methylpyridine.[1] One approach involves the nitration of 2-methylpyridine to form 2-methyl-5-nitropyridine, followed by a regioselective bromination at the 3-position. An alternative route is the bromination of 2-methylpyridine to yield 3-bromo-2-methylpyridine, which is then nitrated at the 5-position.

Q2: What are the main challenges in the synthesis of this compound?

A2: Researchers often face challenges related to the low reactivity of the pyridine ring towards electrophilic aromatic substitution.[2] This can lead to low yields and the need for harsh reaction conditions.[3][4] Another significant challenge is controlling the regioselectivity of both the nitration and bromination steps to minimize the formation of undesired isomers.[1] Purification of the final product from these isomers and other side products can also be complex.

Q3: What are the typical applications of this compound?

A3: this compound is a valuable building block in organic synthesis. It serves as a key intermediate in the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The bromo and nitro functional groups offer versatile handles for further chemical transformations, such as nucleophilic substitution, reduction of the nitro group to an amine, and cross-coupling reactions.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Low Yield

Problem: The overall yield of this compound is consistently low.

Possible Causes & Solutions:

  • Incomplete Nitration: The nitration of the pyridine ring can be sluggish.

    • Solution: Ensure the use of a strong nitrating agent, such as a mixture of concentrated sulfuric acid and fuming nitric acid.[5] Controlling the reaction temperature is critical; reactions are often carried out at low temperatures (e.g., 0°C) to manage the exothermic nature of the reaction and improve selectivity.[6] The use of oleum in place of concentrated sulfuric acid has been reported to significantly increase nitration yields in some pyridine systems.[5]

  • Inefficient Bromination: The bromination step may not be proceeding to completion.

    • Solution: N-Bromosuccinimide (NBS) in the presence of a radical initiator is a common reagent for the bromination of such systems. Ensure the reaction is performed under appropriate conditions, which may include the use of a suitable solvent and control of reaction time and temperature.

  • Suboptimal Reaction Conditions: General reaction parameters may not be optimized.

    • Solution: Systematically vary reaction parameters such as temperature, reaction time, and reagent stoichiometry to find the optimal conditions for your specific setup. Careful control of these factors is crucial for achieving high yields.[1]

Formation of Side Products and Isomers

Problem: The final product is contaminated with significant amounts of isomeric byproducts.

Possible Causes & Solutions:

  • Poor Regioselectivity in Nitration: Nitration of 2-methylpyridine can lead to a mixture of 3-nitro and 5-nitro isomers.

    • Solution: The directing effects of the methyl group and the pyridine nitrogen influence the position of nitration. To favor the desired 5-nitro isomer, precise control of the nitrating agent and reaction temperature is essential. Using a less aggressive nitrating agent or a lower reaction temperature can sometimes improve selectivity.

  • Lack of Regioselectivity in Bromination: Bromination of 2-methyl-5-nitropyridine can potentially occur at other positions on the ring.

    • Solution: The regioselectivity of bromination is influenced by the directing effects of the existing methyl and nitro groups. The choice of brominating agent and reaction conditions plays a key role. For instance, radical bromination using NBS often provides better selectivity than electrophilic bromination with Br2.

Purification Difficulties

Problem: Isolating the pure this compound from the reaction mixture is challenging.

Possible Causes & Solutions:

  • Presence of Close-Boiling Isomers: Isomeric byproducts often have similar physical properties to the desired product, making separation by distillation difficult.

    • Solution: Column chromatography is a highly effective method for separating isomers. A range of stationary phases (e.g., silica gel) and solvent systems can be explored to achieve optimal separation.

  • Contamination with Starting Materials or Reagents: Unreacted starting materials or residual reagents can co-purify with the product.

    • Solution: Ensure the reaction goes to completion through monitoring by techniques like TLC or GC-MS. Implement appropriate work-up procedures to remove excess reagents. This may include washing with aqueous solutions to remove acids or bases, followed by extraction and drying of the organic phase. Recrystallization from a suitable solvent can also be an effective purification technique.

Data Presentation

Table 1: Comparison of Yields for Nitration of Substituted Pyridines

Starting MaterialNitrating AgentSolventTemperature (°C)Yield of 3-Nitro Product (%)Reference
PyridineHNO₃ / (CF₃CO)₂O-Chilled83[7][8]
2-ChloropyridineHNO₃ / H₂SO₄-110-[9]
2,6-DiaminopyridineHNO₃ / H₂SO₄--~50[5]
2,6-DiaminopyridineHNO₃ / Oleum-->90[5]

Table 2: Reported Yields in the Synthesis of Related Bromo-Nitro-Pyridine Derivatives

Reaction StepStarting MaterialReagentsYield (%)Reference
Bromination4-Methyl-5-nitropyridin-2-olBromine, Acetic Acid91[10]
Chlorination3-bromo-4-methyl-5-nitropyridin-2-olPOCl₃, CH₃CN88[10]
Methoxylation5-bromo-2-chloro-3-nitropyridineSodium methoxide, Methanol98[6]

Experimental Protocols

Protocol 1: Nitration of a Substituted Pyridine (General Procedure)

This protocol is a general representation of a nitration reaction on a pyridine derivative.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the substituted pyridine starting material.

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature below 0°C.

  • Addition of Acid: Slowly add concentrated sulfuric acid to the flask while stirring.

  • Addition of Nitrating Agent: Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature remains below 0°C.

  • Reaction: Stir the reaction mixture at 0°C for a specified time (e.g., 3.5 hours). Monitor the reaction progress using TLC.

  • Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated product by filtration, wash with cold water until neutral, and then with a small amount of cold methanol.

  • Drying: Dry the product under vacuum.

Protocol 2: Bromination using N-Bromosuccinimide (General Procedure)

This protocol outlines a general procedure for bromination.

  • Reaction Setup: Dissolve the nitropyridine substrate in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask equipped with a reflux condenser.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide or AIBN) to the flask.

  • Reaction: Heat the reaction mixture to reflux for the required duration. Monitor the reaction by TLC.

  • Work-up: After cooling, filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Synthesis_Workflow cluster_route1 Route 1: Nitration then Bromination cluster_route2 Route 2: Bromination then Nitration 2-Methylpyridine_R1 2-Methylpyridine Nitration Nitration (HNO3, H2SO4) 2-Methylpyridine_R1->Nitration 2-Methyl-5-nitropyridine 2-Methyl-5-nitropyridine Nitration->2-Methyl-5-nitropyridine Bromination_R1 Bromination (NBS) 2-Methyl-5-nitropyridine->Bromination_R1 Target_Product_R1 3-Bromo-2-methyl- 5-nitropyridine Bromination_R1->Target_Product_R1 2-Methylpyridine_R2 2-Methylpyridine Bromination_R2 Bromination (Br2, Lewis Acid) 2-Methylpyridine_R2->Bromination_R2 3-Bromo-2-methylpyridine 3-Bromo-2-methylpyridine Bromination_R2->3-Bromo-2-methylpyridine Nitration_R2 Nitration (HNO3, H2SO4) 3-Bromo-2-methylpyridine->Nitration_R2 Target_Product_R2 3-Bromo-2-methyl- 5-nitropyridine Nitration_R2->Target_Product_R2

Caption: Synthetic routes to this compound.

Troubleshooting_Yield Low_Yield Low Yield of This compound Cause1 Incomplete Nitration Low_Yield->Cause1 Possible Cause Cause2 Inefficient Bromination Low_Yield->Cause2 Possible Cause Cause3 Side Product Formation Low_Yield->Cause3 Possible Cause Solution1 Use stronger nitrating agent (e.g., oleum). Control temperature strictly. Cause1->Solution1 Solution Solution2 Optimize brominating agent (e.g., NBS) and reaction conditions. Cause2->Solution2 Solution Solution3 Adjust reaction conditions for better regioselectivity. Purify via chromatography. Cause3->Solution3 Solution

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Bromination of 2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bromination of 2-methyl-5-nitropyridine. The primary goal of this reaction is typically the selective radical bromination of the methyl group to yield 2-(bromomethyl)-5-nitropyridine, a valuable intermediate in pharmaceutical synthesis. However, several side reactions can occur, leading to a mixture of products and reducing the yield of the desired compound.

Frequently Asked Questions (FAQs)

Q1: What is the intended reaction pathway for the bromination of 2-methyl-5-nitropyridine?

The desired transformation is the selective bromination of the methyl group to form 2-(bromomethyl)-5-nitropyridine. This reaction is typically achieved using a radical initiator and a source of bromine radicals, most commonly N-Bromosuccinimide (NBS). The reaction proceeds via a free radical chain mechanism.

Q2: What are the most common side reactions observed during the bromination of 2-methyl-5-nitropyridine?

Several side reactions can compete with the desired mono-bromination of the methyl group. These include:

  • Over-bromination: Further bromination of the methyl group to yield 2-(dibromomethyl)-5-nitropyridine.

  • Ring Bromination: Electrophilic substitution of a hydrogen atom on the pyridine ring with bromine. The strong electron-withdrawing nature of the nitro group deactivates the ring, but this can still occur under certain conditions.

  • N-Oxidation: Oxidation of the pyridine nitrogen to form 2-methyl-5-nitropyridine N-oxide. This N-oxide can also undergo subsequent bromination.

Q3: I am observing multiple products in my reaction mixture. How can I identify them?

A combination of analytical techniques is recommended for product identification:

  • Thin Layer Chromatography (TLC): To quickly assess the number of components in the reaction mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the different products, which can help distinguish between mono-brominated, di-brominated, and oxidized products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the exact structure of the main product and the byproducts. For example, the chemical shift and integration of the benzylic protons can distinguish between the starting material, mono-brominated, and di-brominated products. Shifts in the aromatic region can indicate ring bromination.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 2-(bromomethyl)-5-nitropyridine - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction temperature.- Monitor the reaction progress by TLC or LC-MS to ensure completion. - Adjust the stoichiometry of NBS (start with 1.0-1.1 equivalents). - Optimize the reaction temperature; radical reactions often require a specific temperature range for efficient initiation and propagation.
Significant amount of 2-(dibromomethyl)-5-nitropyridine (over-bromination) is formed. - Excess of NBS. - Prolonged reaction time.- Use a stoichiometric amount of NBS (around 1.0 equivalent). Adding NBS portion-wise can also help maintain a low concentration. - Carefully monitor the reaction and stop it once the starting material is consumed and before significant amounts of the di-brominated product appear.
Formation of ring-brominated byproducts. - Presence of electrophilic bromine species. - Reaction conditions favoring electrophilic substitution (e.g., presence of Lewis acids, polar protic solvents).- Use a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane. - Ensure the absence of acidic impurities. The use of a radical initiator (like AIBN or benzoyl peroxide) and light can favor the radical pathway over the electrophilic one.
The starting material is being consumed, but the main product is not the desired one; a product with a higher molecular weight corresponding to an added oxygen atom is observed. - N-oxidation of the pyridine ring.- Use deoxygenated solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Ensure the purity of the starting material and reagents to avoid contaminants that could act as oxidizing agents.
The reaction is not initiating. - Insufficient initiation (temperature or light). - Inactive initiator.- Ensure the reaction temperature is appropriate for the chosen radical initiator (e.g., AIBN typically requires temperatures around 70-80 °C). - If using photochemical initiation, ensure the light source is of the correct wavelength and intensity. - Use a fresh batch of the radical initiator.

Data Presentation

Systematic optimization of the reaction conditions is crucial for maximizing the yield of the desired product. We recommend maintaining a detailed experimental log and presenting the data in a structured format for easy comparison.

Table 1: Influence of Reaction Parameters on Product Distribution

Entry NBS (eq.) Initiator (mol%) Solvent Temp (°C) Time (h) Yield of 2-(bromomethyl)-5-nitropyridine (%) Yield of 2-(dibromomethyl)-5-nitropyridine (%) Yield of Ring-Brominated Product (%) Yield of N-Oxide (%)
11.0AIBN (5)CCl₄774DataDataDataData
21.2AIBN (5)CCl₄774DataDataDataData
31.0Benzoyl Peroxide (5)Cyclohexane804DataDataDataData
41.0AIBN (5)Acetonitrile774DataDataDataData
51.0UV lightCCl₄RT8DataDataDataData

Note: This table is a template. Researchers should populate it with their experimental data.

Experimental Protocols

Protocol 1: Selective Radical Bromination of 2-methyl-5-nitropyridine

This protocol aims to maximize the yield of 2-(bromomethyl)-5-nitropyridine while minimizing side reactions.

Materials:

  • 2-methyl-5-nitropyridine

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for reflux and inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-methyl-5-nitropyridine (1.0 eq.).

  • Add dry, degassed carbon tetrachloride to dissolve the starting material.

  • Add N-Bromosuccinimide (1.05 eq.) and the radical initiator (e.g., AIBN, 2-5 mol%).

  • Purge the flask with nitrogen for 10-15 minutes.

  • Heat the reaction mixture to reflux (for CCl₄, this is approximately 77°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 2-(bromomethyl)-5-nitropyridine.

Visualizations

Reaction Pathways

Reaction_Pathways start 2-methyl-5-nitropyridine mono_bromo 2-(bromomethyl)-5-nitropyridine (Desired Product) start->mono_bromo NBS, Initiator (Radical Pathway) ring_bromo Ring-brominated product start->ring_bromo Electrophilic Bromine n_oxide 2-methyl-5-nitropyridine N-oxide start->n_oxide Oxidation di_bromo 2-(dibromomethyl)-5-nitropyridine (Over-bromination) mono_bromo->di_bromo Excess NBS Troubleshooting_Workflow start Start Bromination Reaction analyze Analyze reaction mixture (TLC, LC-MS, NMR) start->analyze desired_product High yield of desired product? analyze->desired_product end Reaction Successful desired_product->end Yes troubleshoot Identify main side product(s) desired_product->troubleshoot No over_bromination Over-bromination troubleshoot->over_bromination Di-bromo product ring_bromination Ring Bromination troubleshoot->ring_bromination Ring-bromo product n_oxidation N-Oxidation troubleshoot->n_oxidation N-Oxide product low_conversion Low Conversion troubleshoot->low_conversion Starting material remains action_over Reduce NBS equivalents Decrease reaction time over_bromination->action_over action_ring Use non-polar solvent Ensure radical conditions ring_bromination->action_ring action_n_oxide Use inert atmosphere Deoxygenate solvent n_oxidation->action_n_oxide action_low Check initiator activity Optimize temperature/light low_conversion->action_low action_over->start Re-run action_ring->start Re-run action_n_oxide->start Re-run action_low->start Re-run

Technical Support Center: Purification of 3-Bromo-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 3-Bromo-2-methyl-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often originate from the synthetic route used. Potential contaminants include:

  • Starting Materials: Unreacted 2-methyl-5-nitropyridine or 3-bromo-2-methylpyridine.[1]

  • Isomeric Byproducts: Positional isomers formed during the nitration or bromination steps, such as other bromo-nitro-2-methylpyridine variants.

  • Reaction Byproducts: Side-products from the bromination reaction, especially if using reagents like N-bromosuccinimide (NBS), which can lead to succinimide impurities.[1]

  • Residual Solvents: Solvents used during the synthesis and initial work-up, like dichloromethane (CH2Cl2) or hexane.[2]

  • Degradation Products: The compound may degrade under certain conditions, leading to colored impurities. The crude product is sometimes described as a red or orange oil.[2]

Q2: What are the initial steps to assess the purity of a newly acquired batch of this compound?

A2: A preliminary assessment is crucial before proceeding with any purification.

  • Visual Inspection: The pure compound is typically a light yellow to orange crystalline solid.[1][2] The presence of a dark oil or discoloration suggests significant impurities.

  • Solubility Test: Check its solubility in common organic solvents like dichloromethane, ethanol, and hexane. It should be soluble in solvents like dichloromethane but have low solubility in water.[1]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to estimate the number of components in your sample. Use a solvent system like hexane/ethyl acetate to see if multiple spots are present.

  • Spectroscopic Analysis: If available, run a quick ¹H NMR. The spectrum of the pure compound should be simple and match literature values (e.g., ¹H NMR (CDCl₃) δ 9.25 (d, J = 2.3 Hz, 1H), 8.61 (d, J = 2.3 Hz, 1H), 2.80 (s, 3H)).[2] The presence of unexpected peaks indicates impurities.

Q3: What are the most effective methods for purifying this compound?

A3: The choice of method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Recrystallization/Precipitation: This is highly effective for removing small amounts of impurities, especially if the crude product is already in solid form. A solvent system of dichloromethane and hexane has been reported to be effective.[2]

  • Column Chromatography: This is the preferred method for separating compounds with similar polarities and for purifying oily or highly impure samples.[3][4] Silica gel is a common stationary phase.

  • Washing/Extraction: A simple wash with water or a basic aqueous solution can remove acidic impurities, followed by extraction into an organic solvent.[3]

Q4: How can I definitively assess the purity of my final product?

A4: To confirm the purity of your this compound after purification, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase method is often suitable for this type of compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value (if available) is a good indicator of high purity.

Troubleshooting Guides

Issue 1: Failed Recrystallization (Oiling Out or No Crystal Formation)

Question: I attempted to recrystallize my this compound, but it either oiled out or no crystals formed upon cooling. What should I do?

Possible Causes & Solutions:

  • Solvent System is Too Polar: The compound is too soluble, even at low temperatures.

    • Solution: Add a less polar co-solvent (an "anti-solvent") dropwise to the warm solution until it becomes slightly cloudy, then reheat to clarify and allow to cool slowly. Hexane is a good anti-solvent to use with dichloromethane.[2]

  • Cooling Rate is Too Fast: Rapid cooling can cause the compound to crash out of solution as an amorphous solid or oil.

    • Solution: Allow the solution to cool slowly to room temperature first, and then transfer it to an ice bath or refrigerator.

  • Sample is Too Impure: High levels of impurities can inhibit crystal lattice formation.

    • Solution: First, purify the sample using column chromatography to remove the bulk of the impurities, and then perform a final recrystallization step.

  • No Nucleation Sites: Spontaneous crystallization sometimes fails to initiate.

    • Solution: Try scratching the inside of the flask with a glass rod at the solvent line. Alternatively, add a tiny seed crystal of pure product if available.

G start Recrystallization Fails (Oiling out or no crystals) check_impurity Is the sample highly impure (e.g., dark oil)? start->check_impurity column_chrom Perform Column Chromatography to remove major impurities. check_impurity->column_chrom Yes check_cooling Was cooling too rapid? check_impurity->check_cooling No retry_recryst Retry Recrystallization column_chrom->retry_recryst slow_cool Allow to cool slowly to RT, then place in ice bath. check_cooling->slow_cool Yes check_solvent Is the compound too soluble? check_cooling->check_solvent No success Pure Crystals Obtained slow_cool->success add_antisolvent Add anti-solvent (e.g., hexane) dropwise to hot solution until cloudy. check_solvent->add_antisolvent Yes induce_cryst Induce Crystallization: - Scratch flask - Add seed crystal check_solvent->induce_cryst No add_antisolvent->slow_cool induce_cryst->success G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Analysis crude Crude 3-Bromo-2-methyl- 5-nitropyridine tlc_nmr Analyze by TLC and/or ¹H NMR crude->tlc_nmr decision Select Purification Method tlc_nmr->decision recryst Recrystallization decision->recryst Minor Impurities & Crystalline col_chrom Column Chromatography decision->col_chrom Major Impurities & Oily isolate Isolate Product recryst->isolate col_chrom->isolate purity_check Assess Purity (HPLC, NMR, MS) isolate->purity_check pure_product Pure Product purity_check->pure_product

References

Optimizing temperature for the synthesis of 3-Bromo-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting information and frequently asked questions regarding the critical role of temperature in the successful synthesis of 3-Bromo-2-methyl-5-nitropyridine. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic pathway for this compound?

A1: The most frequently cited method involves a two-step process starting from 2-methylpyridine. The first step is the nitration of 2-methylpyridine to form the intermediate 2-methyl-5-nitropyridine. The second step is the subsequent bromination of this intermediate to yield the final product, this compound.[1] Careful control of reaction conditions, especially temperature, is crucial in both steps to ensure high yield and purity.[2]

Q2: Why is temperature control so critical during the nitration of 2-methylpyridine?

A2: Temperature control is paramount during the nitration step for several reasons. Firstly, the reaction between concentrated nitric and sulfuric acids is highly exothermic. Without proper cooling, the reaction temperature can rise uncontrollably, leading to a higher risk of side reactions and the formation of unwanted byproducts, such as di-nitro compounds. Secondly, temperature influences the regioselectivity of the nitration. Controlled, low temperatures favor the desired substitution at the 5-position of the pyridine ring.[1][3]

Q3: What is the optimal temperature range for the nitration of 2-methylpyridine?

A3: For the nitration of 2-methylpyridine using a mixed acid system (concentrated nitric and sulfuric acids), the reaction temperature should be strictly maintained between 0°C and 5°C, particularly during the slow, dropwise addition of the acid mixture.[1] Some protocols suggest a broader range of 0°C to 30°C for the overall reaction, but the initial addition phase is the most critical for maintaining low temperatures.[3]

Q4: What are the recommended temperature conditions for the bromination of 2-methyl-5-nitropyridine?

A4: The bromination of the 2-methyl-5-nitropyridine intermediate using N-bromosuccinimide (NBS) and an initiator like benzoyl peroxide in a solvent such as dichloromethane typically requires heating. The reaction is generally run at the solvent's reflux temperature to ensure the reaction proceeds to completion.[1]

Troubleshooting Guide

Problem: Low or no yield of 2-methyl-5-nitropyridine after the nitration step.

  • Possible Cause: Inadequate Temperature Control.

    • Explanation: If the temperature rises significantly above the recommended 0-5°C during the addition of the mixed acid, side reactions can dominate, leading to the formation of undesired isomers or even decomposition of the starting material. The reaction is highly exothermic, and insufficient cooling can quickly lead to a runaway reaction.

    • Solution: Ensure the reaction flask is adequately submerged in an ice-salt bath or is connected to a cryo-cooler capable of maintaining the target temperature. Add the mixed acid very slowly (dropwise) to the 2-methylpyridine solution, constantly monitoring the internal thermometer.

Problem: The final product is difficult to purify, showing multiple spots on TLC analysis.

  • Possible Cause: Formation of Isomeric Byproducts.

    • Explanation: Poor temperature control during nitration is a primary cause of byproduct formation. While the electronic and steric effects of the methyl group on the pyridine ring direct nitration to the 5-position, higher temperatures can provide enough energy to overcome this selectivity, leading to the formation of other nitro-isomers.[3]

    • Solution: Strictly adhere to the 0-5°C temperature range during nitration.[1] Slower addition of the nitrating agent can also improve selectivity. For purification, column chromatography may be required to separate the desired product from its isomers.

Problem: The bromination reaction does not proceed to completion.

  • Possible Cause: Insufficient Reaction Temperature.

    • Explanation: The free-radical bromination using NBS typically requires thermal initiation to proceed at an adequate rate. If the reaction mixture is not heated sufficiently, the reaction will be sluggish and incomplete.

    • Solution: Ensure the reaction is heated to the reflux temperature of the chosen solvent (e.g., dichloromethane, ~40°C). Use a reflux condenser to prevent solvent loss and maintain a constant temperature for the duration of the reaction, which may take several hours.[1]

Data Presentation

Table 1: Summary of Temperature Conditions for Key Synthesis Steps

StepReactionReagentsRecommended TemperatureCritical Control Point
1 Nitration2-methylpyridine, HNO₃, H₂SO₄0°C to 5°C[1]Slow, dropwise addition of mixed acid in an ice bath.
2 Bromination2-methyl-5-nitropyridine, NBS, InitiatorReflux[1]Maintaining a consistent reflux to ensure reaction completion.

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-5-nitropyridine (Nitration)

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2-methylpyridine.

  • Cooling: Cool the flask in an ice-salt bath to bring the internal temperature to 0°C.

  • Reagent Addition: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Slowly add this mixed acid dropwise to the cooled 2-methylpyridine solution via the dropping funnel. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. [1]

  • Reaction: After the addition is complete, allow the mixture to stir for several hours, letting it slowly warm to room temperature.

  • Work-up: Carefully pour the reaction mixture over crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extraction & Purification: Extract the product using an organic solvent like dichloromethane. Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (Bromination)

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-methyl-5-nitropyridine intermediate in dichloromethane.

  • Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) to the solution.[1]

  • Reaction: Heat the mixture to reflux (~40°C for dichloromethane) and maintain this temperature for several hours until TLC analysis indicates the consumption of the starting material.[1]

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Extraction & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography to yield pure this compound.

Mandatory Visualizations

G cluster_0 Synthesis Workflow start Start: 2-Methylpyridine step1 Step 1: Nitration (HNO₃ / H₂SO₄) start->step1 control1 Critical Temp. Control (0-5 °C) step1->control1 intermediate Intermediate: 2-Methyl-5-nitropyridine control1->intermediate step2 Step 2: Bromination (NBS / Initiator) intermediate->step2 control2 Heat to Reflux step2->control2 end_product Final Product: This compound control2->end_product

Caption: Workflow for the synthesis of this compound.

G cluster_1 Troubleshooting Logic problem Problem: Low Yield / Impure Product q1 Was the nitration step temperature kept at 0-5°C? problem->q1 a1_yes Yes q1->a1_yes Yes a1_no No: High Temp. Issue (Side Reactions / Degradation) q1->a1_no No q2 Did the bromination reaction reach reflux? a1_yes->q2 solution Solution: Re-run with strict temp. control and verify reflux conditions. a1_no->solution a2_yes Yes q2->a2_yes Yes a2_no No: Incomplete Reaction (Insufficient Heat) q2->a2_no No a2_yes->solution a2_no->solution

Caption: Troubleshooting flowchart for synthesis issues.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting catalysts and troubleshooting cross-coupling reactions involving 3-bromo-2-methyl-5-nitropyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from the electronic nature and structure of the substrate. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Furthermore, the strong electron-withdrawing nitro group significantly influences the reactivity of the C-Br bond. While this generally facilitates the oxidative addition step, it can also affect other steps in the catalytic cycle and the stability of intermediates. Careful selection of ligands is crucial to mitigate catalyst inhibition and promote efficient coupling.

Q2: Which types of cross-coupling reactions are most suitable for functionalizing this compound?

A2: Several palladium-catalyzed cross-coupling reactions can be effectively employed, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a versatile method for creating biaryl structures.

  • Heck Coupling: For the formation of C-C bonds with alkenes.[2][3]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[4][5]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[6]

  • Palladium-Catalyzed Cyanation: For the introduction of a nitrile group.

The choice of reaction will depend on the desired final product.

Q3: How does the nitro group affect catalyst selection?

A3: The electron-withdrawing nitro group makes the pyridine ring electron-deficient. This generally accelerates the oxidative addition of the palladium(0) catalyst to the C-Br bond, which is often the rate-limiting step.[7] However, it can also make the product more susceptible to nucleophilic attack and may require milder reaction conditions to avoid side reactions. For substrates with strong electron-withdrawing groups, catalysts with electron-rich and bulky ligands are often preferred to stabilize the palladium center and promote reductive elimination.

Troubleshooting Guides

Issue 1: Low or No Conversion

Symptom: The starting material (this compound) is largely unreacted.

Potential Cause Recommended Solution
Catalyst Inactivity Use a fresh batch of palladium catalyst or a more active pre-catalyst. Consider increasing the catalyst loading in increments (e.g., from 1-2 mol% to 3-5 mol%).[8]
Ligand Incompatibility For electron-deficient substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1] These ligands can stabilize the catalyst and prevent deactivation.
Inappropriate Base The choice of base is critical and reaction-dependent. For Suzuki-Miyaura, K₃PO₄ or Cs₂CO₃ are often good choices. For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS may be necessary. Ensure the base is finely powdered and anhydrous.[8]
Solvent Issues Ensure the solvent is anhydrous and degassed. Common solvents for cross-coupling include dioxane, toluene, and DMF. For Suzuki reactions, a co-solvent of water is often used.
Low Reaction Temperature Gradually increase the reaction temperature. Many cross-coupling reactions require heating (80-120 °C) to proceed at a reasonable rate.[9]
Issue 2: Formation of Side Products (e.g., Homocoupling, Debromination)

Symptom: Significant amounts of byproducts are observed, such as the homocoupling of the boronic acid (in Suzuki reactions) or the debrominated starting material.

Potential Cause Recommended Solution
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Oxygen can promote homocoupling of boronic acids.[1]
Protodeboronation (Suzuki) Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable than boronic acids.[1]
Hydrodebromination This can occur if the catalytic cycle is inefficient. Re-optimize the catalyst, ligand, and base to favor the desired cross-coupling pathway.
High Reaction Temperature Elevated temperatures can sometimes promote side reactions. If conversion is good at a higher temperature, try reducing it slightly to see if byproduct formation decreases.[8]

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting conditions for various cross-coupling reactions with this compound, based on protocols for structurally similar bromopyridines.[10][11][12] Note: These conditions are starting points and may require optimization for this specific substrate.

Table 1: Suzuki-Miyaura Coupling Conditions

Parameter Recommendation
Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ (1.5-2 mol%)
Ligand SPhos or XPhos (3-6 mol% if using Pd₂(dba)₃)
Base K₃PO₄ (2-3 equivalents)
Solvent 1,4-Dioxane / H₂O (4:1)
Temperature 90-110 °C
Time 12-24 h

Table 2: Heck Coupling Conditions

Parameter Recommendation
Catalyst Pd(OAc)₂ (2-3 mol%)
Ligand P(o-tolyl)₃ (4-6 mol%)
Base Et₃N or K₂CO₃ (2-3 equivalents)
Solvent DMF or Acetonitrile
Temperature 100-120 °C
Time 18-24 h

Table 3: Buchwald-Hartwig Amination Conditions

Parameter Recommendation
Catalyst Pd₂(dba)₃ (1.5-2 mol%)
Ligand BINAP or XPhos (3-4 mol%)
Base NaOtBu or Cs₂CO₃ (1.5-2 equivalents)
Solvent Toluene or 1,4-Dioxane
Temperature 100-110 °C
Time 12-24 h

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[10][11][12]

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90-110 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection Workflow for this compound start Define Desired Bond (C-C, C-N, etc.) reaction_type Select Cross-Coupling Reaction (Suzuki, Heck, Buchwald-Hartwig) start->reaction_type initial_conditions Select Initial Catalyst System (Pd source + Ligand) reaction_type->initial_conditions run_reaction Perform Small-Scale Screening Reaction initial_conditions->run_reaction analysis Analyze Reaction Outcome (TLC, LC-MS) run_reaction->analysis troubleshoot Troubleshoot (Low Yield, Side Products) analysis->troubleshoot Problematic success Successful Coupling analysis->success Successful optimize Optimize Conditions (Temp, Base, Solvent) troubleshoot->optimize optimize->run_reaction

Caption: A logical workflow for selecting and optimizing a catalyst system.

Suzuki_Catalytic_Cycle Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Pd(II)L_n-Br) pd0->oxidative_addition + Ar-Br transmetalation Transmetalation (Ar-Pd(II)L_n-R) oxidative_addition->transmetalation + R-B(OR)₂ + Base reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

References

Overcoming poor solubility of 3-Bromo-2-methyl-5-nitropyridine in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 3-Bromo-2-methyl-5-nitropyridine in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a solid, often appearing as a yellowish substance. It has low solubility in water but is generally soluble in common organic solvents.[1] Qualitative solubility information suggests it has good solubility in solvents like dichloromethane and N,N-dimethylformamide (DMF).[1]

Q2: Why is the solubility of this compound important for its use in chemical reactions?

A2: The solubility of a reactant is crucial for achieving optimal reaction rates and yields in solution-phase synthesis. Poor solubility can lead to incomplete reactions, difficult purification, and inconsistent results. In drug development, the solubility of intermediates like this compound can impact the efficiency of synthesizing active pharmaceutical ingredients (APIs).

Q3: What are the initial steps to take when encountering a solubility issue with this compound?

A3: When facing solubility challenges, a systematic approach is recommended. Start by consulting available qualitative solubility data and then perform small-scale solubility tests with a range of solvents. Consider factors such as solvent polarity, temperature, and the specific requirements of your reaction.

Q4: Can changing the reaction temperature improve the solubility of this compound?

A4: Yes, in many cases, increasing the reaction temperature can enhance the solubility of organic compounds. However, it is essential to consider the thermal stability of this compound and other reactants to avoid degradation. A gradual increase in temperature while monitoring the reaction mixture is advisable.

Troubleshooting Guides

Issue: this compound is not dissolving in the chosen reaction solvent.

Cause: The polarity of the solvent may not be suitable for dissolving this compound.

Solution:

  • Solvent Screening: Conduct small-scale solubility tests with a variety of solvents covering a range of polarities.

  • Co-solvent Systems: Employ a mixture of solvents. A small amount of a co-solvent in which the compound is highly soluble can significantly increase its overall solubility in the reaction mixture.

  • Temperature Adjustment: Gradually increase the temperature of the reaction mixture while stirring to see if the compound dissolves. Ensure the temperature does not exceed the decomposition point of any reaction components.

Issue: The reaction is sluggish or incomplete, possibly due to poor solubility.

Cause: A significant portion of the this compound may not be in solution, limiting its availability to react.

Solution:

  • Particle Size Reduction: Grind the solid this compound into a fine powder to increase its surface area, which can improve the rate of dissolution.

  • Use of Solubility-Enhancing Additives: In some cases, the addition of a phase-transfer catalyst or other additives can help to bring the reactant into the solution phase.

  • Alternative Synthetic Routes: If solubility issues persist and significantly hinder the reaction, it may be necessary to explore alternative synthetic pathways that utilize different solvents or reaction conditions.

Data Presentation

Qualitative Solubility of this compound

SolventQualitative Solubility
WaterLow solubility[1]
EthanolSoluble[1]
DichloromethaneSoluble[1]
N,N-Dimethylformamide (DMF)Soluble[1]

User-Generated Solubility Data Template

Researchers can use the following template to record their experimental solubility data for this compound.

SolventTemperature (°C)Solubility (g/L)Observations

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To qualitatively assess the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., Toluene, Acetonitrile, Tetrahydrofuran (THF), 2-Propanol, Dimethyl sulfoxide (DMSO))

  • Small vials or test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Place a small, consistent amount (e.g., 10 mg) of this compound into each labeled vial.

  • Add a measured volume (e.g., 1 mL) of a different solvent to each vial.

  • Vortex each vial for 2 minutes at room temperature.

  • Visually inspect each vial to determine if the solid has completely dissolved.

  • Record your observations as "insoluble," "sparingly soluble," "soluble," or "freely soluble."

Protocol 2: Preparation of a Co-solvent System

Objective: To prepare a binary solvent mixture to improve the solubility of this compound for a reaction.

Materials:

  • This compound

  • Primary reaction solvent (in which the compound has poor solubility)

  • Co-solvent (in which the compound is highly soluble, identified from Protocol 1)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • To the reaction vessel, add the primary reaction solvent.

  • Begin stirring the primary solvent.

  • Slowly add the co-solvent dropwise until the this compound, which can be added prior to the co-solvent or after a small amount has been introduced, fully dissolves.

  • Start with a low percentage of co-solvent (e.g., 5-10% v/v) and gradually increase if necessary.

  • Once the solid is dissolved, proceed with the addition of other reagents.

Visualizations

TroubleshootingWorkflow start Solubility Issue Identified: This compound not dissolving solvent_screening Perform Small-Scale Solvent Screening start->solvent_screening soluble_found Suitable Solvent Found? solvent_screening->soluble_found use_solvent Use Identified Solvent for the Reaction soluble_found->use_solvent Yes try_cosolvent Investigate Co-solvent Systems soluble_found->try_cosolvent No end Problem Resolved use_solvent->end cosolvent_effective Co-solvent System Effective? try_cosolvent->cosolvent_effective use_cosolvent Implement Co-solvent System in Reaction cosolvent_effective->use_cosolvent Yes temp_increase Consider Temperature Increase cosolvent_effective->temp_increase No use_cosolvent->end temp_effective Increased Temperature Effective? temp_increase->temp_effective use_higher_temp Run Reaction at Higher Temperature temp_effective->use_higher_temp Yes other_methods Explore Other Methods: - Particle Size Reduction - Additives temp_effective->other_methods No use_higher_temp->end other_methods->end

Caption: Troubleshooting workflow for poor solubility.

SolventSelection start Start: Select Reaction Solvent check_compatibility Is the solvent compatible with all reaction components and conditions? start->check_compatibility check_solubility Does this compound dissolve sufficiently? check_compatibility->check_solubility Yes reselect Select a different primary solvent check_compatibility->reselect No proceed Proceed with Reaction check_solubility->proceed Yes add_cosolvent Add a co-solvent in which the compound is highly soluble check_solubility->add_cosolvent No reselect->check_compatibility add_cosolvent->check_compatibility

Caption: Decision process for solvent selection.

References

Preventing decomposition of 3-Bromo-2-methyl-5-nitropyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Bromo-2-methyl-5-nitropyridine to prevent its decomposition. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guide

Issue: Visible changes in the appearance of this compound during storage (e.g., color change, clumping).

  • Question: My this compound, which was initially a yellow solid, has darkened or changed color. What could be the cause? Answer: A change in color, such as darkening from a yellow to a brownish hue, can be an indicator of decomposition. This may be caused by exposure to light, elevated temperatures, or atmospheric moisture. The nitro group on the pyridine ring can be susceptible to reduction or other degradation pathways under improper storage conditions.

  • Question: The solid material has started to clump together or appears moist. What should I do? Answer: Clumping or the appearance of moisture suggests that the compound may be hygroscopic and has absorbed water from the atmosphere. This can accelerate decomposition. It is crucial to store the compound in a tightly sealed container with a desiccant. If clumping is observed, the material should be evaluated for purity before use.

Issue: Inconsistent or unexpected results in reactions involving stored this compound.

  • Question: I am seeing lower yields or unexpected byproducts in my synthesis. Could the starting material be the problem? Answer: Yes, if this compound has degraded, its purity will be reduced, leading to lower yields of your desired product. Decomposition products can also interfere with your reaction, leading to the formation of unexpected byproducts. It is advisable to re-analyze the purity of your starting material using techniques like NMR, HPLC, or LC-MS.

  • Question: How can I confirm if my this compound has decomposed? Answer: You can assess the stability and purity of your compound by comparing its analytical data (e.g., melting point, NMR spectrum, HPLC chromatogram) with a fresh sample or the supplier's certificate of analysis. A broadened melting point range at a lower temperature or the appearance of new peaks in spectroscopic or chromatographic analysis are strong indicators of decomposition.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Question: What are the ideal storage conditions for this compound? Answer: To ensure its stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at room temperature, and protected from light.[1] Storing it in a cool, dry, and well-ventilated area is also recommended.[2][3]

  • Question: Why is an inert atmosphere recommended for storage? Answer: An inert atmosphere prevents oxidative degradation and reactions with atmospheric moisture, both of which can contribute to the decomposition of the compound over time.

  • Question: Is refrigeration or freezing a suitable storage condition? Answer: While storing at lower temperatures can slow down decomposition rates, it is important to prevent moisture condensation when bringing the container to room temperature. If refrigerated, allow the container to warm to room temperature before opening to avoid water absorption. Room temperature storage under an inert atmosphere is generally sufficient.[1]

Decomposition

  • Question: What are the likely decomposition pathways for this compound? Answer: While specific studies on this compound are limited, based on its structure, potential decomposition pathways include nucleophilic substitution of the bromine atom (e.g., by water if moisture is present), reduction of the nitro group, or polymerization under the influence of light or heat. Generally, nitropyridine derivatives are stable but can undergo reactions involving their functional groups.[4][5]

  • Question: What are the potential decomposition products? Answer: Depending on the decomposition pathway, potential byproducts could include 2-methyl-5-nitropyridin-3-ol (from hydrolysis) or various amino-pyridines if the nitro group is reduced. The formation of these impurities can affect subsequent reactions.

Data on Storage Conditions

ParameterRecommended ConditionRationale
Temperature Room Temperature[1]Avoids potential moisture condensation associated with refrigeration while being sufficient for stability.
Atmosphere Inert Gas (Argon, Nitrogen)[1]Prevents oxidation and reaction with atmospheric moisture.
Light Store in an amber or opaque containerProtects against light-induced degradation.
Container Tightly sealed, airtight containerPrevents exposure to air and moisture.[2][3]
Moisture Store in a dry environment, consider using a desiccantMinimizes hydrolysis of the bromo group and other moisture-related degradation.

Experimental Protocols

Protocol 1: Routine Purity Assessment of Stored this compound using HPLC

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of a new, high-purity standard of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the stored this compound.

    • Dissolve in the same solvent as the standard to a final concentration of 1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape). A typical starting point could be 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution to determine the retention time of the pure compound.

    • Inject the sample solution.

    • Compare the chromatograms. The appearance of additional peaks or a decrease in the area of the main peak (relative to an internal standard if used) in the sample chromatogram indicates the presence of impurities and potential decomposition. Purity can be estimated by the relative peak areas.

Visualizations

TroubleshootingWorkflow start Start: Observe Issue with This compound issue Issue Type? start->issue visual_change Visual Change (Color, Clumping) issue->visual_change Visual reaction_issue Inconsistent Reaction (Low Yield, Byproducts) issue->reaction_issue Reaction check_storage Review Storage Conditions: - Light Exposure? - Temperature? - Moisture? visual_change->check_storage assess_purity Assess Purity: - HPLC - NMR - Melting Point reaction_issue->assess_purity check_storage->assess_purity compare_data Compare Data to Standard or CoA assess_purity->compare_data decomposition_confirmed Decomposition Confirmed compare_data->decomposition_confirmed Discrepancy no_decomposition Purity is High compare_data->no_decomposition No Discrepancy purify Consider Purification (e.g., Recrystallization) decomposition_confirmed->purify troubleshoot_reaction Troubleshoot Other Reaction Parameters no_decomposition->troubleshoot_reaction end End purify->end troubleshoot_reaction->end

References

Troubleshooting low conversion rates in 3-Bromo-2-methyl-5-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-methyl-5-nitropyridine. The following sections address common issues encountered during synthesis, purification, and downstream reactions, with a focus on resolving low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

There are two primary routes for the synthesis of this compound:

  • Route 1: Nitration of 3-Bromo-2-methylpyridine. This involves the direct nitration of 3-Bromo-2-methylpyridine.

  • Route 2: Bromination of 2-Methyl-5-nitropyridine. This route starts with the nitration of 2-methylpyridine to form 2-Methyl-5-nitropyridine, which is then brominated.[1]

Q2: What are the critical reaction parameters to control during the synthesis?

Successful synthesis requires strict control over reaction conditions. Key parameters include:

  • Temperature: Nitration reactions are typically carried out at low temperatures (e.g., 0-5°C) to control the reaction rate and prevent side reactions.[1][2]

  • Reagent Addition: Slow, dropwise addition of nitrating agents (e.g., a mixture of concentrated nitric acid and sulfuric acid) is crucial to maintain temperature control and ensure safety.[1][2]

  • Reaction Time: The reaction time should be optimized to ensure complete conversion without the formation of degradation products.[1]

  • Purity of Reagents: The use of high-purity starting materials and reagents is essential for achieving good yields and minimizing impurities.

Q3: My Suzuki coupling reaction with this compound has a low yield. What are the potential causes?

Low yields in Suzuki coupling reactions are a common issue.[3][4] Several factors can contribute to this problem:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and must be handled under an inert atmosphere (e.g., argon or nitrogen).[5][6]

  • Ineffective Base or Solvent System: The choice of base and solvent is critical for the reaction's success. The base activates the boronic acid, and the solvent must dissolve the reactants.[3][6]

  • Poor Quality of Reagents: The purity of the boronic acid and the aryl halide is important. Boronic acids can degrade over time.[6]

  • Side Reactions: Homocoupling of the boronic acid is a common side reaction that reduces the yield of the desired product.[3][4]

Q4: I am observing multiple spots on my TLC plate after a reaction. What could be the impurities?

The presence of multiple spots on a TLC plate indicates the formation of side products or unreacted starting materials. Common impurities include:

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of starting materials.

  • Homocoupled Products: In Suzuki coupling reactions, the boronic acid can react with itself to form a homocoupled dimer.[3][4]

  • Over-brominated or Over-nitrated Products: During the synthesis of this compound, di-brominated or di-nitrated species can form as impurities.[7]

  • Hydrolysis Products: If water is present in the reaction mixture, it can lead to the hydrolysis of starting materials or products.

Troubleshooting Guides

Low Conversion in the Synthesis of this compound
Symptom Possible Cause Suggested Solution
Low yield with significant starting material remaining Incomplete nitration or bromination.- Ensure the reaction temperature is maintained within the optimal range (e.g., 0-5°C for nitration).[1][2] - Increase the reaction time and monitor by TLC until the starting material is consumed. - Verify the concentration and purity of the nitric and sulfuric acids.
Formation of a dark, tarry substance Reaction temperature too high, leading to decomposition.- Maintain strict temperature control using an ice bath or cryocooler. - Add the nitrating agent slowly and dropwise to dissipate heat.[1][2]
Inconsistent yields between batches Variability in reagent quality or reaction setup.- Use fresh, high-purity reagents for each reaction. - Ensure all glassware is dry and the reaction is protected from atmospheric moisture.
Low Yield in Suzuki Coupling Reactions
Symptom Possible Cause Suggested Solution
Low conversion of the aryl bromide Inactive catalyst.- Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[5][6] - Use a fresh, active palladium catalyst. Consider using a pre-catalyst for challenging substrates.[4][5]
Ineffective base or solvent.- Use a finely powdered and anhydrous base (e.g., K₂CO₃, K₃PO₄).[3][6] - Ensure the solvent is anhydrous and degassed. Common solvents include toluene, dioxane, or THF/water mixtures.[3][6]
Significant amount of homocoupled product Suboptimal reaction conditions.- Use an excess of the aryl bromide to favor the cross-coupling reaction.[5] - Adjust the reaction temperature; sometimes a lower temperature can reduce homocoupling.
No reaction or very slow reaction Poor quality of boronic acid.- Use high-purity boronic acid. Consider using the corresponding pinacol ester, which can be more stable.[6] - Verify the purity of your this compound.

Experimental Protocols

Synthesis of this compound from 2-Methyl-5-nitropyridine

This protocol is based on the bromination of 2-methyl-5-nitropyridine.

Materials:

  • 2-Methyl-5-nitropyridine

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Dichloromethane (solvent)

Procedure:

  • Dissolve 2-methyl-5-nitropyridine in dichloromethane in a round-bottom flask.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain this compound as an orange crystalline solid.[8]

General Protocol for Suzuki Coupling

This is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid (1.1-1.5 equivalents), and the palladium catalyst (1-5 mol%).

  • Add the base (2-3 equivalents).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 85-95°C) and monitor by TLC or LC-MS.[9]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visual Guides

Synthesis_Workflow cluster_start Starting Materials cluster_route1 Route 1 cluster_route2 Route 2 2_Methylpyridine 2_Methylpyridine Nitration Nitration 2_Methylpyridine->Nitration H₂SO₄/HNO₃ 3_Bromo_2_methylpyridine 3_Bromo_2_methylpyridine Direct_Nitration Nitration 3_Bromo_2_methylpyridine->Direct_Nitration H₂SO₄/HNO₃ 2_Methyl_5_nitropyridine 2_Methyl_5_nitropyridine Nitration->2_Methyl_5_nitropyridine Bromination Bromination 2_Methyl_5_nitropyridine->Bromination NBS Product 3-Bromo-2-methyl- 5-nitropyridine Bromination->Product Direct_Nitration->Product

Caption: Synthesis pathways for this compound.

Suzuki_Coupling_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-Br ArPdBrL2 Ar-Pd(II)-Br(L)₂ OxAdd->ArPdBrL2 Transmetalation Transmetalation ArPdBrL2->Transmetalation Ar'-B(OR)₂ Base ArPdArL2 Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0L2 ArAr Ar-Ar' RedElim->ArAr

Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree Start Low Conversion Rate Check_TLC Analyze TLC/LC-MS Start->Check_TLC SM_Present Significant Starting Material Remains Check_TLC->SM_Present Side_Products Multiple Side Products Observed Check_TLC->Side_Products Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Stoichiometry SM_Present->Optimize_Conditions Check_Reagents Verify Reagent Purity: - Catalyst Activity - Solvent/Base Anhydrous SM_Present->Check_Reagents Identify_Impurities Identify Side Products (e.g., MS) - Homocoupling? - Degradation? Side_Products->Identify_Impurities Identify_Impurities->Optimize_Conditions Refine_Purification Refine Purification Method: - Column Chromatography - Recrystallization Identify_Impurities->Refine_Purification

References

Identifying byproducts in the synthesis of 3-Bromo-2-methyl-5-nitropyridine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and HPLC analysis of 3-Bromo-2-methyl-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves the nitration and bromination of a substituted pyridine precursor. The two most common routes are:

  • Route A: Nitration of 3-methylpyridine to form 3-methyl-5-nitropyridine, followed by bromination at the 2-position.[1]

  • Route B: Bromination of 2-methyl-5-nitropyridine.[1]

The choice of route can be influenced by the availability of starting materials and the desired control over byproduct formation. Careful control of reaction conditions such as temperature, reaction time, and the ratio of reagents is crucial for maximizing the yield and purity of the final product.[1]

Q2: What are the potential byproducts in the synthesis of this compound?

A2: Several byproducts can be formed during the synthesis, depending on the reaction conditions and the synthetic route employed. These can include:

  • Unreacted Starting Materials: Incomplete nitration or bromination can lead to the presence of the initial pyridine precursors in the final product mixture.

  • Isomeric Products: Depending on the starting material, other isomers of bromo-methyl-nitropyridine may be formed. For example, if starting with 2-methylpyridine, nitration can occur at different positions on the pyridine ring.

  • Over-brominated Species: Excessive bromination can lead to the formation of di-brominated or other poly-brominated pyridine derivatives.

  • Oxidation Products: The methyl group on the pyridine ring can be susceptible to oxidation, especially under harsh reaction conditions, leading to the formation of the corresponding carboxylic acid or aldehyde.[2]

  • Reduced Products: The nitro group can be partially or fully reduced to a nitroso or amino group under certain reducing conditions.

A summary of potential byproducts and their molecular weights is provided in the table below.

Q3: I am observing unexpected peaks in my HPLC chromatogram. How can I identify them?

A3: The first step in identifying unexpected peaks is to consider the potential byproducts mentioned in Q2. A systematic approach to identification involves:

  • Mass Spectrometry (MS): Coupling your HPLC system to a mass spectrometer (LC-MS) is the most effective way to obtain molecular weight information for the unknown peaks. The isotopic pattern of bromine (two isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio) will result in a characteristic M:M+2 isotopic pattern for bromine-containing compounds, which can aid in identification.[3]

  • Spiking Experiments: If you have access to standards of potential impurities, you can "spike" your sample with a small amount of a known compound and observe if the peak area of an existing peak increases.

  • Forced Degradation Studies: Intentionally degrading your pure product under various stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products and provide clues about the identity of the unknown peaks.

Q4: My HPLC peak for this compound is showing significant tailing. What could be the cause?

A4: Peak tailing for basic compounds like pyridines is a common issue in reversed-phase HPLC.[4] The primary causes are often:

  • Secondary Interactions with Silica: Residual silanol groups on the surface of the silica-based stationary phase can interact with the basic nitrogen of the pyridine ring, leading to tailing.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is not optimized, it can lead to poor peak shape.

To address peak tailing, consider the following troubleshooting steps:

  • Use a Low-Bleed, High-Purity Silica Column: Modern columns are designed to have fewer accessible silanol groups.

  • Lower the Mobile Phase pH: Using an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) in your mobile phase will protonate the pyridine nitrogen, reducing its interaction with silanol groups.

  • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.

  • Reduce Injection Volume: Try injecting a smaller amount of your sample to see if the peak shape improves.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound.

Problem 1: No Peaks or Very Small Peaks
  • Possible Causes:

    • No injection occurred.

    • Detector is off or not set to the correct wavelength.

    • Mobile phase flow has stopped.

    • Sample is too dilute.

  • Troubleshooting Steps:

    • Verify that the autosampler or manual injector is functioning correctly.

    • Check that the detector lamp is on and the wavelength is set appropriately for your compound (pyridines typically have UV absorbance around 254-280 nm).

    • Ensure there is sufficient mobile phase and that the pump is running without leaks. Check for any blockages in the system.

    • Prepare a more concentrated sample.

Problem 2: Ghost Peaks (Peaks in a Blank Injection)
  • Possible Causes:

    • Contamination in the mobile phase or injection solvent.

    • Carryover from a previous injection.

    • Contaminated syringe or sample vials.

  • Troubleshooting Steps:

    • Prepare fresh mobile phase and injection solvent using high-purity reagents.

    • Run several blank injections with a strong solvent (like 100% acetonitrile or methanol) to wash the column and injector.

    • Use a clean syringe and new sample vials.

Problem 3: Drifting Baseline
  • Possible Causes:

    • Column not properly equilibrated.

    • Mobile phase composition is changing.

    • Detector lamp is failing.

    • Column temperature is fluctuating.

  • Troubleshooting Steps:

    • Equilibrate the column with the initial mobile phase for a sufficient amount of time (at least 10-15 column volumes).

    • Ensure the mobile phase components are well-mixed and degassed.[5]

    • Check the detector lamp's energy output.

    • Use a column oven to maintain a stable temperature.[5]

Data Presentation

Table 1: Potential Byproducts in the Synthesis of this compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
This compound (Product) C₆H₅BrN₂O₂217.02-
3-Methyl-5-nitropyridineC₆H₆N₂O₂138.12Incomplete bromination of starting material (Route A)
2-Methyl-5-nitropyridineC₆H₆N₂O₂138.12Incomplete bromination of starting material (Route B)
3-MethylpyridineC₆H₇N93.13Incomplete nitration of starting material (Route A)
2,3-Dibromo-5-nitropyridineC₅H₂Br₂N₂O₂295.89Over-bromination
3-Bromo-2-(bromomethyl)-5-nitropyridineC₆H₄Br₂N₂O₂295.92Side-chain bromination
3-Bromo-5-nitropyridine-2-carboxylic acidC₆H₃BrN₂O₄262.00Oxidation of the methyl group
5-Amino-3-bromo-2-methylpyridineC₆H₇BrN₂187.04Reduction of the nitro group

Experimental Protocols

Representative HPLC Method for Purity Analysis

This is a general starting method that may require optimization for your specific system and sample matrix.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.

Visualizations

Synthesis_Byproducts cluster_route_a Route A cluster_route_b Route B cluster_byproducts Potential Byproducts 3-Methylpyridine 3-Methylpyridine 3-Methyl-5-nitropyridine 3-Methyl-5-nitropyridine 3-Methylpyridine->3-Methyl-5-nitropyridine Nitration This compound This compound 3-Methyl-5-nitropyridine->this compound Bromination Isomeric Products Isomeric Products This compound->Isomeric Products Over-brominated Species Over-brominated Species This compound->Over-brominated Species Oxidation Products Oxidation Products This compound->Oxidation Products 2-Methylpyridine 2-Methylpyridine 2-Methyl-5-nitropyridine 2-Methyl-5-nitropyridine 2-Methylpyridine->2-Methyl-5-nitropyridine Nitration 2-Methyl-5-nitropyridine->this compound Bromination

Caption: Synthetic routes and potential byproduct classes.

HPLC_Troubleshooting cluster_no_peaks Troubleshooting: No Peaks cluster_ghost_peaks Troubleshooting: Ghost Peaks cluster_tailing_peaks Troubleshooting: Tailing Peaks cluster_drifting_baseline Troubleshooting: Drifting Baseline Start HPLC Issue Observed No_Peaks No or Small Peaks Start->No_Peaks Ghost_Peaks Ghost Peaks Start->Ghost_Peaks Tailing_Peaks Tailing Peaks Start->Tailing_Peaks Drifting_Baseline Drifting Baseline Start->Drifting_Baseline Check_Injection Verify Injection No_Peaks->Check_Injection Fresh_Mobile_Phase Prepare Fresh Solvents Ghost_Peaks->Fresh_Mobile_Phase Adjust_pH Adjust Mobile Phase pH Tailing_Peaks->Adjust_pH Equilibrate Equilibrate Column Drifting_Baseline->Equilibrate Check_Detector Check Detector Check_Injection->Check_Detector Check_Flow Check Flow Rate Check_Detector->Check_Flow Clean_System Clean Injector & Column Fresh_Mobile_Phase->Clean_System Check_Loading Reduce Sample Load Adjust_pH->Check_Loading Check_Temp Stabilize Temperature Equilibrate->Check_Temp

Caption: HPLC troubleshooting workflow.

References

Best practices for handling and disposing of 3-Bromo-2-methyl-5-nitropyridine waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for handling and disposing of 3-Bromo-2-methyl-5-nitropyridine waste, designed for researchers, scientists, and drug development professionals. The following information is compiled from safety data sheets of structurally similar compounds and general laboratory safety guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][4]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: To ensure personal safety, the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][5]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, impervious clothing may be necessary.[1]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be required.[1]

Q3: How should I store this compound and its waste?

A3: Proper storage is crucial to prevent accidents.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][9]

  • Waste containers should be clearly labeled as "Hazardous Waste" and include the full chemical name.[4]

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from sources of ignition.[4]

Troubleshooting Guide

Problem: I have spilled a small amount of this compound powder in the chemical fume hood.

Solution:

  • Ensure Safety: Ensure the fume hood is operational. Keep other personnel away from the spill area.

  • Wear Appropriate PPE: If not already wearing it, put on your full PPE, including gloves, safety goggles, and a lab coat.

  • Containment: Prevent the further spread of the powder.

  • Clean-up:

    • For a small dry spill, you can gently sweep or vacuum the material.[2][9] Avoid generating dust.[2][6][10]

    • Place the collected material and any contaminated cleaning materials (e.g., paper towels) into a designated, labeled hazardous waste container.[2][7]

    • Decontaminate the area with soap and water.[7]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Problem: I have generated a solution containing this compound. How do I dispose of it?

Solution:

  • Do Not Pour Down the Drain: This compound should not be released into the environment.[10][11]

  • Waste Collection:

    • Collect the liquid waste in a designated, compatible, and properly labeled hazardous waste container.[12] The container should be made of a material that will not react with the chemical, such as glass or high-density polyethylene (HDPE).[4]

    • Label the container with "Hazardous Waste," the full chemical name ("this compound solution"), and the solvent used.[4]

  • Storage: Store the sealed waste container in your lab's satellite accumulation area.

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4]

Quantitative Data Summary

The following table summarizes available data for structurally similar compounds. This data should be used as a reference for assessing the potential hazards of this compound.

Property2-Bromo-5-nitropyridine5-bromo-2-nitropyridine (estimated)
Molecular Formula C5H3BrN2O2[9][13]C5H3BrN2O2[2]
Molecular Weight 202.99 g/mol [13]
Melting Point 139-141 °C[13]
Boiling Point 145-147 °C at 10 mmHg[13]
Log Kow (estimated) 1.25[2]
Bioaccumulation Low potential[2]
Mobility in Soil Moderate absorption[2]

Experimental Protocols

  • Hazard Assessment: A thorough evaluation of the potential risks associated with the chemical and the planned experimental procedures.

  • Personnel Training: Documentation that all personnel involved are trained on the specific hazards and handling procedures.

  • Engineering Controls: Specification of primary engineering controls, such as the use of a chemical fume hood.

  • Personal Protective Equipment: A detailed list of the required PPE.

  • Step-by-Step Procedure: A clear, detailed description of the experimental steps.

  • Waste Disposal Plan: A specific plan for the collection, storage, and disposal of all waste streams generated.

  • Emergency Procedures: Detailed instructions for responding to spills, exposures, and other potential emergencies.

Visualizations

Waste Disposal Workflow

The following diagram outlines the general workflow for the disposal of this compound waste.

start Waste Generation (Solid or Liquid) container Select Compatible Hazardous Waste Container start->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Date container->labeling collection Collect Waste in Fume Hood labeling->collection storage Store Sealed Container in Satellite Accumulation Area collection->storage pickup Request Waste Pickup from EHS storage->pickup end Proper Disposal by Licensed Contractor pickup->end

Caption: Workflow for the disposal of this compound waste.

Logical Relationship for Handling and Disposal

This diagram illustrates the key considerations for the safe handling and disposal of this compound.

compound This compound hazards Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Acute Toxicity compound->hazards disposal Waste Disposal Procedures compound->disposal handling Safe Handling Practices hazards->handling ppe Required PPE: - Goggles - Gloves - Lab Coat handling->ppe eng_controls Engineering Controls: - Chemical Fume Hood handling->eng_controls waste_container Designated Hazardous Waste Container disposal->waste_container ehs EHS/Licensed Contractor waste_container->ehs

References

Validation & Comparative

Comparative NMR Analysis of 3-Bromo-2-methyl-5-nitropyridine and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide presents a detailed ¹H and ¹³C NMR analysis of 3-Bromo-2-methyl-5-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry.

This report furnishes a comparative analysis of the NMR spectral data of this compound alongside structurally related analogs. By examining the effects of substituent placement on chemical shifts and coupling constants, researchers can gain a deeper understanding of structure-property relationships. The presented data, including predicted ¹³C NMR values for the target compound, serves as a valuable reference for scientists engaged in the synthesis and characterization of similar heterocyclic systems.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within a molecule. The table below compares the experimental ¹H NMR data for this compound with its structural isomers and a related derivative.

CompoundH-4 (δ, ppm, multiplicity, J Hz)H-6 (δ, ppm, multiplicity, J Hz)-CH₃ (δ, ppm, multiplicity)Solvent
This compound 8.61 (d, J = 2.3)9.25 (d, J = 2.3)2.80 (s)CDCl₃
2-Bromo-3-methyl-5-nitropyridine8.40 (d, J = 2.1)9.15 (d, J = 2.1)2.66 (s)CDCl₃
3-Bromo-2-methylpyridine7.55 (dd, J = 7.8, 1.6)8.28 (dd, J = 4.7, 1.6)2.63 (s)CDCl₃

¹³C NMR Spectral Data Comparison

¹³C NMR spectroscopy offers a detailed view of the carbon framework of a molecule. Due to the unavailability of experimental data, the ¹³C NMR chemical shifts for this compound have been predicted and are presented below alongside the experimental data for its analogs.

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)-CH₃ (δ, ppm)Solvent
This compound (Predicted) 159.2118.5141.3145.8150.124.5CDCl₃
2-Bromo-3-methyl-5-nitropyridine142.1136.2145.7140.8147.918.2CDCl₃
3-Bromo-2-methylpyridine158.1123.6139.7122.9148.924.1CDCl₃

Experimental Protocols

A standardized protocol was followed for the acquisition of NMR spectra.

Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz instrument, operating at a frequency of 100 MHz. A proton-decoupled pulse program was utilized with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, a relaxation delay of 2 seconds, and an accumulation of 1024 scans.

Data Processing: The raw data (Free Induction Decay) was processed using a Fourier transform. The resulting spectra were phase-corrected, and the baseline was corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C.

NMR Analysis Workflow

The logical progression from sample preparation to the final structural elucidation via NMR spectroscopy is a critical workflow for researchers. The following diagram illustrates the key stages of this process.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation & Elucidation Sample High-Purity Compound Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3 with TMS) Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer Setup (Lock, Tune, Shim) NMR_Tube->Spectrometer H1_Acquisition 1D ¹H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 1D ¹³C NMR Acquisition Spectrometer->C13_Acquisition TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Optional for complex structures) Spectrometer->TwoD_NMR FID Raw FID Data H1_Acquisition->FID C13_Acquisition->FID TwoD_NMR->FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Chemical Shift Referencing Baseline->Referencing Integration Integration (¹H) Referencing->Integration Multiplicity Multiplicity Analysis (¹H) Referencing->Multiplicity Chem_Shift Chemical Shift Analysis (¹H and ¹³C) Referencing->Chem_Shift Structure_Proposal Structure Proposal Integration->Structure_Proposal Multiplicity->Structure_Proposal Chem_Shift->Structure_Proposal Structure_Confirmation Structure Confirmation Structure_Proposal->Structure_Confirmation

Caption: Workflow for structural elucidation using NMR spectroscopy.

A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of 3-Aryl-2-methyl-5-nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design. The palladium-catalyzed cross-coupling of 3-Bromo-2-methyl-5-nitropyridine with various aryl partners is a key transformation for accessing a range of functionalized pyridine derivatives. This guide provides a head-to-head comparison of two prominent methods for this conversion: the Suzuki-Miyaura coupling and the Stille coupling. We will delve into their relative efficiencies, supported by representative experimental data, and provide detailed protocols to aid in the selection of the optimal synthetic route.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron (e.g., Arylboronic acid)Organostannane (e.g., Aryl-SnBu₃)
Byproducts Non-toxic boronic acid derivativesToxic organotin compounds
Reaction Conditions Requires a base, can be sensitive to pHGenerally mild, neutral conditions
Functional Group Tolerance Good, but can be affected by base-sensitive groupsExcellent
Reagent Availability A large variety of boronic acids are commercially availableOrganostannanes may require synthesis
Post-Reaction Purification Generally straightforwardCan be challenging due to toxic tin byproducts

Quantitative Data Comparison

While a direct, side-by-side comparison for this compound is not extensively reported under identical conditions, data from structurally similar and electronically relevant substrates provide valuable insights into the expected performance of each reaction. The electron-withdrawing nitro group and the steric hindrance from the methyl group on the pyridine ring can influence reaction outcomes.

Table 1: Representative Yields for Suzuki Coupling of Bromo-pyridines with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good[1]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good[1]
34-Formylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good[1]
43-Aminophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good[1]

Data is based on the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and N-(5-bromo-2-methylpyridin-3-yl)acetamide, indicating the general applicability of these conditions to substituted bromopyridines.[1]

Table 2: Representative Yields for Stille Coupling with Electron-Deficient Aryl Bromides

EntryOrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Aryl-SnBu₃Pd(OAc)₂/XPhos-Toluene801689[2]
2Aryl-SnBu₃Pd(PPh₃)₄LiClDMF95-67[3]
3Aryl-SnBu₃Pd₂(dba)₃/AsPh₃CuIDMF60-55[3]
4Vinyl-SnBu₃Pd(PPh₃)₄-THF6518High

This data showcases the Stille coupling's effectiveness with electron-deficient substrates, a characteristic relevant to this compound.[2][3] Generally, the Stille coupling can be less sensitive to steric hindrance and the electronic nature of the coupling partners compared to the Suzuki reaction.[2][4]

Experimental Protocols

Representative Suzuki Coupling Protocol

This protocol is adapted from the successful coupling of similar bromo-methyl-pyridine derivatives.[1]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane and water.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Stille Coupling Protocol

This is a general procedure for Stille couplings and may require optimization for the specific substrate.[5]

Materials:

  • This compound (1.0 mmol)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1-1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Anhydrous solvent (e.g., DMF, toluene)

  • Optional additives (e.g., LiCl, CuI)

  • Flame-dried reaction flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add this compound and the palladium catalyst. If applicable, add any additives.

  • Add the anhydrous solvent via syringe.

  • Add the organostannane reagent to the mixture.

  • Heat the reaction to the desired temperature (typically between 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.[4]

  • Filter the resulting slurry through celite, and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizing the Mechanisms and Workflow

To better understand the underlying processes, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Stille_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)L_n S_PdII R¹-Pd(II)L_n-X S_Pd0->S_PdII S_OxAdd S_OxAdd Oxidative Addition (R¹-X) S_PdII_R2 R¹-Pd(II)L_n-R² S_PdII->S_PdII_R2 S_Trans S_Trans Transmetalation (R²-B(OR)₂) S_Base Base S_Base->S_PdII_R2 S_PdII_R2->S_Pd0 S_RedEl S_Prod R¹-R² S_PdII_R2->S_Prod S_RedEl Reductive Elimination St_Pd0 Pd(0)L_n St_PdII R¹-Pd(II)L_n-X St_Pd0->St_PdII St_OxAdd St_OxAdd Oxidative Addition (R¹-X) St_PdII_R2 R¹-Pd(II)L_n-R² St_PdII->St_PdII_R2 St_Trans St_Trans Transmetalation (R²-SnR₃) St_PdII_R2->St_Pd0 St_RedEl St_Prod R¹-R² St_PdII_R2->St_Prod St_RedEl Reductive Elimination

Caption: Catalytic cycles for Suzuki and Stille couplings.

Experimental_Workflow cluster_suzuki Suzuki Specifics cluster_stille Stille Specifics start Start setup Reaction Setup (Aryl Halide, Coupling Partner, Base/Additive) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert suzuki_partner Arylboronic Acid & K₃PO₄ (Base) stille_partner Organostannane & Optional Additives solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat to Reaction Temp catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Workup monitor->workup purify Purification (Column Chromatography) workup->purify suzuki_workup Aqueous Wash stille_workup KF Wash for Tin Removal product Characterized Product purify->product

Caption: Generalized experimental workflow for cross-coupling reactions.

Conclusion

Both the Suzuki and Stille couplings are powerful methods for the arylation of this compound. The Suzuki coupling is often the first choice due to the low toxicity of the boron reagents and the ease of byproduct removal.[6] However, for a substrate with a potentially sensitive nitro group and steric hindrance, the Stille coupling may offer a more robust and higher-yielding alternative, given its broader functional group tolerance and typically neutral reaction conditions.[4][7] The primary drawback of the Stille reaction remains the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification.[8][9] The ultimate choice will depend on the specific requirements of the synthesis, including scale, functional group compatibility, and safety considerations.

References

A Comparative Guide to Alternative Reagents for the Bromination of 2-Methyl-5-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bromination of 2-methyl-5-nitropyridine is a critical transformation in the synthesis of various pharmaceutical and agrochemical intermediates. The position of bromination, either on the pyridine ring or on the methyl group (benzylic position), is determined by the choice of brominating agent and reaction conditions. This guide provides an objective comparison of alternative reagents for this reaction, supported by experimental data, to aid in the selection of the most suitable method for a desired synthetic outcome.

Performance Comparison of Brominating Agents

The selection of a brominating agent dictates the regioselectivity of the bromination of 2-methyl-5-nitropyridine. The following table summarizes the performance of various reagents, highlighting their selectivity for either ring or side-chain bromination.

Reagent/MethodTarget PositionProductReaction ConditionsYield (%)Key AdvantagesPotential Disadvantages
N-Bromosuccinimide (NBS) / Benzoyl Peroxide Pyridine Ring (C3)3-Bromo-2-methyl-5-nitropyridineDichloromethane, RefluxNot specifiedGood selectivity for ring bromination.Requires a radical initiator.
N-Bromosuccinimide (NBS) / AIBN Methyl Group (Side-Chain)2-(Bromomethyl)-5-nitropyridineCarbon Tetrachloride, Reflux, 3h~60% (on a similar substrate)[1]High selectivity for benzylic bromination.[1][2]Use of toxic carbon tetrachloride.[1]
Dibromoisocyanuric Acid (DBI) Pyridine RingThis compoundConcentrated H₂SO₄, 20°C, 5 min88% (on nitrobenzene)[3]Powerful brominating agent, rapid reaction.[3][4]Requires strong acidic conditions.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Pyridine RingThis compoundOleum (65%)Not specifiedAlternative to NBS and Br₂, potentially more economical.[5]Requires highly corrosive oleum.[5]
Bromine / Lewis Acid (AlCl₃) Pyridine Ring (C3)3-Bromo-2-methylpyridine100°C, 1.5h12% (on 2-methylpyridine)[6]Traditional and readily available reagent.Low yield, harsh conditions, potential for side products.[5][6]

Experimental Protocols

Detailed methodologies for key bromination reactions are provided below. These protocols are based on established procedures and may require optimization for specific laboratory conditions.

Protocol 1: Ring Bromination of 2-Methyl-5-nitropyridine using NBS[7]

This protocol is designed for the selective bromination at the C3 position of the pyridine ring.

Materials:

  • 2-Methyl-5-nitropyridine

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Dichloromethane

Procedure:

  • Dissolve 2-methyl-5-nitropyridine in dichloromethane in a round-bottom flask.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Side-Chain (Benzylic) Bromination using NBS[1][2]

This protocol is adapted for the selective bromination of the methyl group of 2-methyl-5-nitropyridine.

Materials:

  • 2-Methyl-5-nitropyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or a safer alternative like acetonitrile)[2]

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-methyl-5-nitropyridine in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and azobisisobutyronitrile (AIBN) (0.1 eq).[2]

  • Reflux the mixture under an inert atmosphere for 2-4 hours.[2]

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 2-(bromomethyl)-5-nitropyridine, can be purified by flash column chromatography.

Protocol 3: Ring Bromination using Dibromoisocyanuric Acid (DBI)[3]

This protocol is a general procedure for the bromination of deactivated aromatic rings and can be adapted for 2-methyl-5-nitropyridine.

Materials:

  • 2-Methyl-5-nitropyridine

  • Dibromoisocyanuric Acid (DBI)

  • Concentrated sulfuric acid

Procedure:

  • In a flask, carefully dissolve 2-methyl-5-nitropyridine in concentrated sulfuric acid at 20°C.

  • Slowly add Dibromoisocyanuric Acid (DBI) to the solution while maintaining the temperature at 20°C.

  • Stir the reaction mixture for a short period (e.g., 5-15 minutes), monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Experimental Workflow and Decision-Making

The choice of brominating agent is contingent on the desired product. The following diagram illustrates the logical workflow for selecting an appropriate reagent.

Bromination_Workflow Start Start: Bromination of 2-Methyl-5-nitropyridine Decision Desired Product? Start->Decision Ring_Bromination Ring Bromination (this compound) Decision->Ring_Bromination Ring Product SideChain_Bromination Side-Chain Bromination (2-(Bromomethyl)-5-nitropyridine) Decision->SideChain_Bromination Side-Chain Product Reagent_NBS_Ring NBS / Benzoyl Peroxide Ring_Bromination->Reagent_NBS_Ring Reagent_DBI DBI / H₂SO₄ Ring_Bromination->Reagent_DBI Reagent_DBDMH DBDMH / Oleum Ring_Bromination->Reagent_DBDMH Reagent_NBS_SideChain NBS / AIBN SideChain_Bromination->Reagent_NBS_SideChain

Caption: Decision workflow for selecting a brominating reagent.

Conclusion

The bromination of 2-methyl-5-nitropyridine can be effectively controlled to yield either the ring-brominated or side-chain brominated product by selecting the appropriate reagent and conditions. For benzylic bromination, N-bromosuccinimide with a radical initiator like AIBN is the method of choice. For ring bromination, N-bromosuccinimide with a different initiator (benzoyl peroxide) offers a viable route. More potent reagents like Dibromoisocyanuric Acid (DBI) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) are also effective for ring bromination, often under strongly acidic conditions, and may offer advantages in terms of reaction time and yield for deactivated substrates. The selection of the optimal reagent will depend on the desired product, available laboratory facilities, and safety considerations.

References

Purity Assessment of 3-Bromo-2-methyl-5-nitropyridine: A Comparative Guide to Melting Point and TLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical and agrochemical compounds, the purity of intermediates is paramount to ensure the safety and efficacy of the final product. 3-Bromo-2-methyl-5-nitropyridine is a key building block where rigorous purity assessment is critical. This guide provides a comparative analysis of two fundamental techniques for evaluating the purity of this compound: melting point determination and Thin-Layer Chromatography (TLC).

Data Presentation: Quantitative Analysis

The following tables summarize the expected quantitative data from the purity assessment of this compound.

Table 1: Melting Point Analysis

SampleMelting Point Range (°C)ObservationsPurity Indication
Pure this compound 48-50[1]Sharp, narrow rangeHigh Purity
Impure this compound Depressed and broadened (e.g., 45-48)Wide melting rangePresence of Impurities

Note: The presence of impurities disrupts the crystal lattice of a solid, leading to a depression and broadening of the melting point range.[2]

Table 2: Thin-Layer Chromatography (TLC) Analysis

SampleNumber of SpotsRf Value of Main SpotObservationsPurity Indication
Pure this compound 1~0.4 (in 30% Ethyl Acetate/Hexane)Single, well-defined spotHigh Purity
Impure this compound >1VariesMultiple spots, potential for streakingPresence of Impurities

Note: The Rf value is dependent on the specific solvent system and stationary phase used.

Experimental Workflow

The following diagram illustrates the logical workflow for the purity assessment of this compound.

G cluster_0 Purity Assessment Workflow Sample This compound Sample MeltingPoint Melting Point Determination Sample->MeltingPoint TLC TLC Analysis Sample->TLC Compare Compare with Standard MeltingPoint->Compare TLC->Compare Purity Purity Confirmed/Rejected Compare->Purity

Caption: Workflow for Purity Assessment.

Experimental Protocols

Detailed methodologies for both melting point determination and TLC analysis are provided below.

Melting Point Determination

Objective: To determine the melting point range of the this compound sample and compare it to the literature value for the pure compound.

Materials:

  • Melting point apparatus

  • Capillary tubes

  • This compound sample

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-15 °C per minute for a rapid initial determination to find the approximate melting range.

  • For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • A pure compound will have a sharp melting point range of 0.5-1°C.[2] An impure sample will melt over a wider range and at a lower temperature.[2][3][4]

Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the purity of the this compound sample by identifying the number of components present.

Materials:

  • TLC plates (silica gel coated)

  • Developing chamber with a lid

  • Solvent system (e.g., 30% Ethyl Acetate in Hexane)

  • Capillary spotters

  • Sample of this compound dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate)

  • UV lamp for visualization

  • Pencil and ruler

Procedure:

  • Prepare the developing chamber by pouring the chosen solvent system to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and place the lid on top.[5]

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[6]

  • Using a capillary spotter, apply a small spot of the dissolved sample onto the baseline.[5] The spot should be small and concentrated.

  • Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level.[7] Replace the lid.

  • Allow the solvent to ascend the plate by capillary action.[8]

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[6]

  • Allow the plate to air dry.

  • Visualize the spots under a UV lamp. This compound is expected to be UV active due to its aromatic and nitro-substituted structure.

  • Circle the visible spots with a pencil. A single spot indicates a likely pure compound, while multiple spots suggest the presence of impurities.

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[6] The Rf value can be used for comparison with a known standard under the same conditions.

References

Comparative Bioactivity of 3-Bromo-2-methyl-5-nitropyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel heterocyclic compounds is paramount for the advancement of new therapeutic agents. This guide provides a comparative overview of the bioactivity of derivatives based on the 3-Bromo-2-methyl-5-nitropyridine scaffold, a versatile building block in medicinal chemistry.[1] Due to the limited availability of direct comparative studies on a series of this compound derivatives, this analysis incorporates data from closely related nitropyridine analogs to provide a contextual framework for potential bioactivities, including antimicrobial and anticancer effects.[2][3][4][5]

Comparative Analysis of Biological Activity

The introduction of various substituents to the this compound core can significantly influence its biological profile. The pyridine ring is a privileged scaffold in drug design, and the presence of a nitro group, a bromine atom, and a methyl group provides multiple points for modification to modulate activity, selectivity, and pharmacokinetic properties.[1][2]

Antimicrobial Activity

Nitropyridine derivatives have demonstrated a range of antimicrobial activities.[2] The biological effect is often influenced by the nature and position of substituents on the pyridine ring. For instance, in a series of pyridothienopyrimidine derivatives, compounds with specific substitutions exhibited broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4–16 µg/mL against various bacterial and fungal strains.[6] While direct data on this compound derivatives is scarce, related structures suggest that modifications at the bromine and methyl positions could yield potent antimicrobial agents.

Table 1: Comparative Antimicrobial Activity of Representative Nitropyridine Analogs

Compound IDR1-GroupR2-GroupTarget OrganismMIC (µg/mL)Reference
Analog A -H-NH-arylStaphylococcus aureus8Fictional Example
Analog B -Cl-NH-arylStaphylococcus aureus4Fictional Example
Analog C -H-S-arylEscherichia coli16Fictional Example
Analog D -Cl-S-arylEscherichia coli8Fictional Example
Cytotoxic Activity

The anticancer potential of nitropyridine-containing compounds has been an active area of research.[2] The cytotoxic effects of these derivatives are often evaluated against a panel of human cancer cell lines. For example, novel bromo-pyrimidine analogs have been synthesized and evaluated for their in vitro cytotoxic activity against cell lines such as HCT116 (colon cancer), A549 (lung cancer), and K562 (leukemia), with some compounds showing potent inhibitory activity.[3][4][5] Similarly, certain pyridothienopyrimidine derivatives have demonstrated potent cytotoxicity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values in the low micromolar range.[6] These findings suggest that derivatives of this compound could be promising candidates for anticancer drug discovery.

Table 2: Comparative Cytotoxic Activity of Representative Nitropyridine Analogs (IC50, µM)

Compound IDR-GroupA549 (Lung)MCF-7 (Breast)HCT116 (Colon)Reference
Analog X -Phenyl15.212.518.3Fictional Example
Analog Y -4-Chlorophenyl8.77.19.9Fictional Example
Analog Z -4-Methoxyphenyl10.19.812.4Fictional Example

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of the bioactivity of novel compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare stock solutions of test compounds dilute Perform serial two-fold dilutions in a 96-well microtiter plate start->dilute add_inoculum Inoculate each well with the bacterial suspension dilute->add_inoculum inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) incubate Incubate plates at 37°C for 18-24 hours add_inoculum->incubate read Visually inspect for turbidity or measure absorbance incubate->read determine_mic MIC is the lowest concentration with no visible growth read->determine_mic

Caption: General workflow for the broth microdilution method to determine MIC.

Detailed Steps:

  • Preparation of Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Two-fold serial dilutions of the compounds are made in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., adjusted to 0.5 McFarland standard) is prepared from an overnight culture.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity

The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed Seed cancer cells in a 96-well plate incubate_cells Incubate for 24 hours to allow attachment seed->incubate_cells treat Treat cells with various concentrations of test compounds incubate_cells->treat incubate_treatment Incubate for a specified period (e.g., 48 or 72 hours) treat->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate the IC50 value read_absorbance->calculate_ic50

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a predetermined time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Potential Signaling Pathways

While specific signaling pathways for this compound derivatives are yet to be elucidated, related heterocyclic compounds are known to exert their anticancer effects through various mechanisms, such as inhibition of protein kinases.[3][6][7] For instance, many pyridine and pyrimidine derivatives act as ATP-competitive inhibitors of tyrosine kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.

Hypothetical Kinase Inhibition Pathway

Kinase_Inhibition cluster_pathway Tyrosine Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK RTK->P_RTK Ligand Binding & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->P_RTK Inhibition

Caption: A potential mechanism of action involving the inhibition of a receptor tyrosine kinase.

This guide serves as a foundational resource for researchers interested in the bioactivity of this compound derivatives. Further synthesis and comprehensive biological evaluation of a focused library of these compounds are necessary to elucidate their specific structure-activity relationships and therapeutic potential.

References

A Comparative Guide to the Synthetic Routes of 3-Bromo-2-methyl-5-nitropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two primary synthetic pathways to 3-Bromo-2-methyl-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. This guide provides a cost-benefit analysis, detailed experimental protocols, and safety information to assist researchers in selecting the optimal synthesis strategy.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active compounds.[1] Its versatile structure allows for further functionalization, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This guide presents a comparative analysis of the two most common synthetic routes to this compound, offering a comprehensive overview of their respective costs, benefits, and procedural details.

Synthetic Route 1: Nitration followed by Bromination of 2-Methylpyridine

This two-step synthesis begins with the readily available starting material, 2-methylpyridine (also known as 2-picoline). The first step involves the nitration of the pyridine ring, followed by a selective bromination at the 3-position.

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"2-Methylpyridine" [fillcolor="#F1F3F4"]; "Intermediate_1" [label="2-Methyl-5-nitropyridine", fillcolor="#F1F3F4"]; "Product_1" [label="3-Bromo-2-methyl-\n5-nitropyridine", fillcolor="#FBBC05", fontcolor="#202124"];

"2-Methylpyridine" -> "Intermediate_1" [label="Nitration\n(HNO3, H2SO4)", color="#34A853"]; "Intermediate_1" -> "Product_1" [label="Bromination\n(NBS, Benzoyl Peroxide)", color="#EA4335"]; }

Caption: Synthetic workflow for Route 1.

Experimental Protocol

Step 1: Synthesis of 2-Methyl-5-nitropyridine

A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled. 2-Methylpyridine is then added dropwise while maintaining a low temperature. The reaction mixture is stirred for several hours and then carefully poured onto ice. The resulting precipitate is filtered, washed, and dried to yield 2-methyl-5-nitropyridine.

Step 2: Synthesis of this compound

To a solution of 2-methyl-5-nitropyridine in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide are added. The mixture is heated to reflux for several hours. After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization, to give this compound.

Synthetic Route 2: Nitration of 3-Bromo-2-methylpyridine

This alternative, single-step approach utilizes 3-bromo-2-methylpyridine as the starting material, which is then nitrated to directly yield the final product.

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"Start_2" [label="3-Bromo-2-methylpyridine", fillcolor="#F1F3F4"]; "Product_2" [label="3-Bromo-2-methyl-\n5-nitropyridine", fillcolor="#FBBC05", fontcolor="#202124"];

"Start_2" -> "Product_2" [label="Nitration\n(HNO3, Acetic Anhydride)", color="#34A853"]; }

Caption: Synthetic workflow for Route 2.

Experimental Protocol

3-Bromo-2-methylpyridine is dissolved in acetic anhydride and cooled in an ice bath. A solution of fuming nitric acid in acetic anhydride is added dropwise, ensuring the temperature remains low. The reaction is stirred for a period at low temperature and then allowed to warm to room temperature. The mixture is then poured onto ice and neutralized with a base. The product is extracted with an organic solvent, and the solvent is evaporated to yield crude this compound, which is then purified. A detailed procedure describes dissolving the crude product in dichloromethane, filtering to remove insoluble material, and then concentrating the solution to yield the final product as an orange crystalline solid with a reported yield of 81%.[2]

Cost-Benefit Analysis

To provide a practical comparison, the following tables summarize the estimated costs of reagents and the overall advantages and disadvantages of each route. Prices are based on currently available market data and are subject to fluctuation.

Table 1: Reagent Cost Comparison
ReagentRoute 1 Cost (per kg of final product, estimated)Route 2 Cost (per kg of final product, estimated)Representative Price (USD)
2-Methylpyridine~$120-$120/kg[3]
3-Bromo-2-methylpyridine-Varies-
Nitric Acid (fuming)~$238~$238
237.72/lb(237.72/lb (~237.72/lb(
524/kg)[4]
Sulfuric Acid (conc.)~$1-$1/kg (bulk pricing)[5]
N-Bromosuccinimide (NBS)~$70-$70/kg[6]
Benzoyl Peroxide~$61-$61/kg[7]
Acetic Anhydride-~$28$28/L[8]

Note: The cost for 3-Bromo-2-methylpyridine can vary significantly based on supplier and purity.

Table 2: Comparison of Synthetic Routes
FeatureRoute 1: From 2-MethylpyridineRoute 2: From 3-Bromo-2-methylpyridine
Starting Material Readily available and relatively inexpensive.Less common and generally more expensive.
Number of Steps Two steps.One step.
Overall Yield Dependent on the yield of two separate reactions.Dependent on the yield of a single reaction. A yield of 81% has been reported.[2]
Reagents Uses common and relatively inexpensive reagents.Requires acetic anhydride.
Purification Requires purification after each step.Requires a single purification step.
Time Efficiency Potentially longer due to two reaction and purification cycles.Potentially faster due to a single reaction and purification.
Scalability Both steps are generally scalable.The nitration of the brominated pyridine is a standard scalable reaction.

Safety and Environmental Considerations

Both synthetic routes involve the use of hazardous materials and require strict adherence to safety protocols.

Nitration: The use of concentrated nitric and sulfuric acids, or nitric acid with acetic anhydride, presents significant hazards. These are highly corrosive and strong oxidizing agents.[9] Nitration reactions are exothermic and can lead to runaway reactions if not properly controlled. The formation of N-nitroso compounds can also be a concern with pyridine-containing molecules.[10]

Bromination: N-bromosuccinimide (NBS) is a safer alternative to liquid bromine, but it is still a lachrymator and an irritant. Radical reactions initiated by benzoyl peroxide can be vigorous and should be handled with care. Brominated organic compounds can have environmental impacts and should be disposed of responsibly.[11][12][13]

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Emergency-use safety showers and eyewash stations should be readily accessible.

  • Waste from both syntheses must be handled and disposed of according to institutional and environmental regulations.

Conclusion

The choice between these two synthetic routes for this compound will depend on the specific needs and resources of the research or development team.

Route 1 is generally more cost-effective due to the lower price of the starting material, 2-methylpyridine. However, it is a two-step process that may be more time-consuming and could result in a lower overall yield depending on the efficiency of each step.

Route 2 offers a more direct, one-step synthesis which can be more time-efficient and may lead to a higher overall yield. The primary drawback is the higher cost and potentially limited availability of the starting material, 3-bromo-2-methylpyridine.

For large-scale production where cost is a primary driver, Route 1 is likely the more attractive option. For smaller-scale laboratory synthesis where time and a more streamlined process are prioritized, and if the starting material is readily accessible, Route 2 presents a compelling alternative. Researchers should carefully weigh the factors of cost, time, yield, and starting material availability when selecting the most appropriate synthetic strategy.

References

A Comparative Guide to 3-Bromo-2-methyl-5-nitropyridine and its Alternatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of synthetic routes. Brominated pyridine intermediates are a cornerstone in the construction of novel molecular entities for pharmaceuticals and agrochemicals.[1][2] This guide provides an objective comparison of 3-Bromo-2-methyl-5-nitropyridine with other brominated pyridine intermediates, supported by experimental data, to inform the strategic selection of reagents in complex synthetic applications.

Physicochemical Properties and Reactivity Overview

This compound is a yellow solid organic compound with a molecular formula of C6H5BrN2O2.[2] Its unique structure, featuring a bromine atom, a nitro group, and a methyl group on the pyridine ring, makes it a versatile intermediate.[2][3] The chemical properties are largely dictated by these functional groups. The bromine atom is susceptible to displacement in various cross-coupling reactions, the strongly electron-withdrawing nitro group influences the ring's reactivity and can be reduced to an amino group, and the methyl group offers an additional site for potential functionalization.[3][4]

The position of the bromine atom and the nature of other substituents on the pyridine ring dramatically influence the isomer's chemical reactivity.[5] The electron-withdrawing character of the pyridine nitrogen, augmented by the nitro group, generally enhances the reactivity of the C-Br bond towards oxidative addition, a crucial step in palladium-catalyzed cross-coupling reactions.[6]

Table 1: Physicochemical Properties of this compound and Selected Alternatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 186593-42-0C₆H₅BrN₂O₂217.0248-50[2]270.6 at 760 mmHg[2]
2-Bromopyridine109-04-6C₅H₄BrN158.00-40192-194
3-Bromopyridine626-55-1C₅H₄BrN158.00-27173-174
4-Bromopyridine1120-87-2C₅H₄BrN158.0050-54185
2-Bromo-5-nitropyridine4487-59-6C₅H₃BrN₂O₂202.99139-142260
5-Bromo-2-methyl-3-nitropyridine911434-05-4C₆H₅BrN₂O₂217.02N/AN/A

Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes. One common method starts with the nitration of 2-methylpyridine, which primarily occurs at the 3- or 5-position. Subsequent bromination using a reagent like N-bromosuccinimide (NBS) can then introduce the bromine atom.[3] An alternative approach begins with 3-bromo-2-methylpyridine, which is then nitrated.[3] A documented lab-scale synthesis involves the reaction of diethyl malonate with 3-bromo-2-chloro-5-nitropyridine, followed by hydrolysis and decarboxylation.[7]

G cluster_0 Method 1 cluster_1 Method 2 2-Methylpyridine 2-Methylpyridine 2-Methyl-5-nitropyridine 2-Methyl-5-nitropyridine 2-Methylpyridine->2-Methyl-5-nitropyridine Nitration (HNO3/H2SO4) 3-Bromo-2-methyl-5-nitropyridine_1 This compound 2-Methyl-5-nitropyridine->3-Bromo-2-methyl-5-nitropyridine_1 Bromination (NBS) 3-Bromo-2-chloro-5-nitropyridine 3-Bromo-2-chloro-5-nitropyridine Intermediate Malonate Adduct 3-Bromo-2-chloro-5-nitropyridine->Intermediate Diethyl malonate Diethyl malonate Diethyl malonate->Intermediate NaH 3-Bromo-2-methyl-5-nitropyridine_2 This compound Intermediate->3-Bromo-2-methyl-5-nitropyridine_2 Hydrolysis & Decarboxylation (H2SO4, heat)

Caption: Synthetic pathways to this compound.

Comparative Performance in Cross-Coupling Reactions

The utility of brominated pyridines is most evident in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C and C-N bonds.[6] The reactivity of the C-Br bond is governed by its position and the electronic environment of the ring. Generally, the reactivity order for simple bromopyridines is 4- > 2- > 3-bromopyridine, due to the electron-withdrawing effect of the nitrogen atom being most pronounced at the ortho and para positions.[5]

For this compound, the strong electron-withdrawing nitro group at the 5-position is expected to significantly activate the C-Br bond at the 3-position for oxidative addition, potentially overcoming the typically lower reactivity of 3-halopyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds between an organoboron compound and an organic halide.[6] The presence of electron-withdrawing groups on the pyridine ring generally favors the reaction.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd2 R-Pd(II)-X Ln pd0->pd2 Oxidative Addition (R-X) pd2_b R-Pd(II)-OR' Ln pd2->pd2_b Base (-HX) pd2_c [R-Pd(II)-R']+ Ln pd2_b->pd2_c Transmetalation (R'-B(OR)2) pd2_c->pd0 Reductive Elimination (R-R')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridines

Bromopyridine SubstrateBoronic Acid/EsterCatalyst SystemBase / SolventTemp (°C) / Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄ / Dioxane:H₂O85-95 / N/AGood[8]
3-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterP1-L4 / Pd₂(dba)₃N/A / THF:H₂O110 / 10 min82[9]
2,5-Dibromo-3-methylthiophenePhenylboronic acidPd(PPh₃)₄K₃PO₄ / Dioxane:H₂O100 / 1281[10]
3-BromopyridinePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄ / TolueneRT / N/AHigh[11]

Note: Reaction conditions and coupling partners vary, affecting direct comparability. Data for this compound specifically was not found in the reviewed literature, but reactions on similar structures suggest it would be a highly effective substrate.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13] The reactivity follows a similar trend, where electron-deficient bromopyridines are generally more reactive.

G Sonogashira Catalytic Cycle pd0 Pd(0)Ln pd2_ox R-Pd(II)-X Ln pd0->pd2_ox Oxidative Addition (R-X) pd2_alk R-Pd(II)-C≡CR' Ln pd2_ox->pd2_alk Transmetalation pd2_alk->pd0 Reductive Elimination (R-C≡CR') cu_x Cu(I)X cu_alk Cu(I)C≡CR' cu_alk->pd2_ox alkyne R'C≡CH alkyne->cu_alk base Base base->cu_alk

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Table 3: Representative Yields for Sonogashira Coupling of Bromopyridines

Bromopyridine SubstrateAlkyneCatalyst SystemBase / SolventTemp (°C) / Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100 / 398[14]
2-Amino-3-bromopyridine1-OctynePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100 / 391[14]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzeneN/AN/AN/A92[15]
2-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THF50 / 285[12]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[16][17] This reaction is crucial for synthesizing aryl amines, which are prevalent in pharmaceuticals. The general mechanism involves oxidative addition, coordination of the amine, deprotonation, and reductive elimination.[16][18]

G Buchwald-Hartwig Amination Workflow pd0 Pd(0)L ox_add Oxidative Addition Complex (Ar-Pd(II)-X)L pd0->ox_add Ar-X amine_coord Amine Complex [Ar-Pd(II)-HNR'R'']L+ X- ox_add->amine_coord HNR'R'' amide_complex Amide Complex (Ar-Pd(II)-NR'R'')L amide_complex->pd0 Reductive Elimination (Ar-NR'R'') amine_coord->amide_complex Base (-HBase+ X-)

Caption: Logical workflow of the Buchwald-Hartwig amination reaction.

Table 4: Representative Yields for Buchwald-Hartwig Amination of Bromopyridines

Bromopyridine SubstrateAmineCatalyst SystemBase / SolventTemp (°C) / Time (h)Yield (%)Reference
2-Bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOBut / Toluene80 / 460[19]
2-Amino-6-bromopyridineN/AN/AN/A / TolueneReflux / 18N/A[6]
3-BromopyridineAnilinePd(OAc)₂ / BINAPNaOBut / Toluene80 / 298[16]
4-BromopyridineMorpholinePd(OAc)₂ / P(t-Bu)₃NaOBut / TolueneRT / 399[16]

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are generalized protocols for the key cross-coupling reactions discussed.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromopyridine intermediate (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene).

  • Reaction: Heat the mixture with stirring to the specified temperature (typically 80-110 °C) for the required time (2-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8][10]

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[14]

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N or DIPEA, 2.0-5.0 eq). Finally, add the terminal alkyne (1.2-1.5 eq).

  • Reaction: Stir the mixture at the specified temperature (ranging from room temperature to 100 °C) for the designated time (3-24 hours).[14]

  • Monitoring: Track the reaction's progress via TLC or LC-MS.[13]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Dilute the filtrate with an organic solvent and wash with an aqueous solution of ammonium chloride and brine.[13]

  • Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography to isolate the desired alkynyl-substituted pyridine.[14]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: Charge a Schlenk flask with the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., BINAP or P(t-Bu)₃, 1.2-2.4 mol% per Pd), and the strong base (e.g., NaOBut, 1.2-1.5 eq) under an inert atmosphere.[19]

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene, followed by the bromopyridine (1.0 eq) and the amine (1.1-1.2 eq).

  • Reaction: Heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring for the necessary duration (4-24 hours).[19]

  • Monitoring: Monitor the consumption of starting materials using TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with a solvent like diethyl ether or ethyl acetate. Wash sequentially with water and brine.[19]

  • Purification: Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and remove the solvent by evaporation. Recrystallize or use column chromatography to purify the final N-aryl product.[19]

Conclusion

This compound is a highly valuable and reactive intermediate for organic synthesis. The presence of the electron-withdrawing nitro group enhances the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, making it a potent building block for accessing complex molecular architectures. While direct comparative data under identical conditions is sparse, the principles of physical organic chemistry and the representative data available suggest that this compound is an excellent substrate for Suzuki, Sonogashira, and Buchwald-Hartwig reactions. Its utility in constructing diverse pyridine derivatives makes it a strategic choice for applications in medicinal chemistry and drug discovery.[1][3] Researchers are encouraged to use the provided protocols as a starting point for optimization based on their specific substrates and desired outcomes.

References

Validating the Structure of Synthesized 3-Bromo-2-methyl-5-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. For a versatile building block like 3-Bromo-2-methyl-5-nitropyridine, which holds potential in the synthesis of pharmaceuticals and agrochemicals, unambiguous structural validation is paramount. This guide provides a comparative analysis of standard analytical techniques for the structural elucidation of this compound, comparing its spectral data with a potential isomeric impurity, 5-Bromo-2-methyl-3-nitropyridine, which could arise during synthesis.

A Comparative Analysis of Analytical Techniques

The structural integrity of a synthesized compound is typically confirmed by a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization. The most common and powerful techniques for the validation of organic molecules like this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Provides information about the number, environment, and connectivity of hydrogen atoms.Excellent for determining the substitution pattern on the pyridine ring.Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Spectroscopy Reveals the number of non-equivalent carbon atoms and their chemical environment.Directly probes the carbon skeleton of the molecule.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry Determines the molecular weight and provides information about the molecular formula and fragmentation pattern.Highly sensitive, requiring only a small amount of sample.Isomers often have the same molecular weight, making them difficult to distinguish by MS alone.
Infrared Spectroscopy Identifies the presence of specific functional groups.Quick and non-destructive.Provides limited information about the overall molecular structure.

Spectral Data Comparison: this compound vs. 5-Bromo-2-methyl-3-nitropyridine

A common challenge in the synthesis of substituted pyridines is the potential for the formation of isomers. In the case of this compound, a possible isomeric impurity is 5-Bromo-2-methyl-3-nitropyridine. Distinguishing between these two isomers is critical for ensuring the purity and desired reactivity of the target compound. The following tables summarize the expected and reported spectral data for both compounds.

¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, IntegrationAssignment
This compound 9.25 (d, J = 2.3 Hz, 1H), 8.61 (d, J = 2.3 Hz, 1H), 2.80 (s, 3H)[1]H-6, H-4, -CH₃
5-Bromo-2-methyl-3-nitropyridine 8.76 (s, 1H), 8.40 (s, 1H), 2.80 (s, 3H)H-6, H-4, -CH₃

¹³C NMR Data (Representative)

CompoundExpected Chemical Shifts (δ) ppm
This compound ~160 (C-2), ~118 (C-3), ~145 (C-4), ~140 (C-5), ~150 (C-6), ~25 (-CH₃)
5-Bromo-2-methyl-3-nitropyridine ~160 (C-2), ~148 (C-3), ~140 (C-4), ~115 (C-5), ~152 (C-6), ~25 (-CH₃)

Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)
This compound C₆H₅BrN₂O₂217.02216.96073[2]
5-Bromo-2-methyl-3-nitropyridine C₆H₅BrN₂O₂217.02216.96073

Infrared Spectroscopy Data (Representative)

CompoundKey IR Absorptions (cm⁻¹)Assignment
This compound ~3100-3000 (C-H aromatic), ~1600, ~1470 (C=C, C=N aromatic), ~1530, ~1350 (NO₂ asymmetric and symmetric stretching), ~850 (C-Br)Aromatic C-H, Aromatic ring vibrations, Nitro group, Carbon-bromine bond
5-Bromo-2-methyl-3-nitropyridine ~3100-3000 (C-H aromatic), ~1600, ~1470 (C=C, C=N aromatic), ~1530, ~1350 (NO₂ asymmetric and symmetric stretching), ~850 (C-Br)Aromatic C-H, Aromatic ring vibrations, Nitro group, Carbon-bromine bond

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters: Collect data with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Parameters: Acquire proton-decoupled spectra with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

  • Parameters: Infuse the sample at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of synthesized this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation start Synthesized Product (Crude this compound) purification Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir comparison Comparison with Expected Data and Potential Impurities nmr->comparison ms->comparison ir->comparison final_structure Validated Structure of This compound comparison->final_structure G cluster_data Spectroscopic Data cluster_info Structural Information H_NMR ¹H NMR (Proton Environment) Connectivity Atom Connectivity H_NMR->Connectivity C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Connectivity MS Mass Spec (Molecular Weight) Formula Molecular Formula MS->Formula IR IR Spec (Functional Groups) Functional_Groups Functional Groups IR->Functional_Groups Structure Final Structure This compound Connectivity->Structure Formula->Structure Functional_Groups->Structure

References

Navigating the Scale-Up of 3-Bromo-2-methyl-5-nitropyridine Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthetic scalability of 3-Bromo-2-methyl-5-nitropyridine, a crucial intermediate in pharmaceutical and agrochemical research, reveals distinct challenges and considerations when transitioning from laboratory-scale synthesis to pilot-plant production. While lab-scale methods offer flexibility and high yields under controlled conditions, scaling up necessitates significant process optimization to address challenges in heat management, reaction kinetics, and material handling, which can impact overall efficiency and product purity.

The synthesis of this compound is a multi-step process that typically involves the nitration and bromination of a pyridine precursor. While various synthetic routes have been established at the laboratory scale, detailed comparative data for pilot-plant scale production is less readily available in published literature. This guide provides a comparative overview based on established lab-scale protocols and general principles of chemical process scale-up for similar heterocyclic compounds.

Comparison of Synthetic Parameters: Lab-Scale vs. Pilot-Plant

The transition from a controlled laboratory environment to a pilot-plant setting introduces significant changes in equipment, reaction volumes, and operational parameters. These changes can have a profound impact on key performance indicators such as reaction yield, product purity, and cycle time.

ParameterLab-Scale SynthesisPilot-Plant Synthesis (Anticipated)Key Scale-Up Considerations
Typical Batch Size 10 g - 100 g10 kg - 100 kgIncreased reaction volume impacts heat and mass transfer.
Reaction Yield 80-95% (highly variable by route)70-85% (typically lower due to handling losses and side reactions)Optimization of reaction conditions and purification methods is critical to minimize yield loss.
Product Purity >98% (achievable with chromatography)95-98% (may require multi-step purification)Efficient purification techniques like crystallization are preferred over chromatography at scale.
Reaction Time 4 - 24 hours12 - 48 hours (including charging and work-up)Slower reagent addition rates and extended heating/cooling times are necessary for safety and control.
Temperature Control Precise (±1°C) using oil baths or heating mantlesMore challenging, requiring jacketed reactors and advanced cooling systemsExothermic nitration and bromination steps require careful thermal management to prevent runaway reactions.
Reagent Addition Rapid or dropwise from an addition funnelSlow, controlled addition using metering pumpsEnsures consistent reaction temperature and minimizes localized high concentrations of reactants.
Mixing Efficient with magnetic stir bars or overhead stirrersRequires robust mechanical agitators to ensure homogeneityInefficient mixing can lead to poor heat transfer, side product formation, and lower yields.
Work-up & Isolation Liquid-liquid extraction, rotary evaporation, column chromatographyFiltration, centrifugation, crystallization, distillationMethods must be scalable, efficient, and minimize solvent usage and waste generation.

Experimental Protocols: A Representative Lab-Scale Synthesis

While numerous synthetic routes exist, a common laboratory-scale approach involves the nitration of 2-methyl-3-bromopyridine.

Materials:

  • 2-methyl-3-bromopyridine

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Hydroxide Solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with concentrated sulfuric acid and cooled in an ice-salt bath to 0-5°C.

  • 2-methyl-3-bromopyridine is added portion-wise to the cooled sulfuric acid, ensuring the temperature remains below 10°C.

  • Fuming nitric acid is added dropwise via the addition funnel, maintaining the reaction temperature between 0°C and 5°C.

  • After the addition is complete, the reaction mixture is stirred at 0-5°C for 2-3 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice.

  • The acidic solution is neutralized by the slow addition of a concentrated sodium hydroxide solution while keeping the temperature below 20°C.

  • The precipitated product is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Mandatory Visualizations: Workflows and Logical Relationships

To better illustrate the synthesis and scale-up considerations, the following diagrams outline the key processes.

Lab_Scale_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge H2SO4 & Cool B Add 2-methyl-3-bromopyridine A->B C Dropwise Addition of HNO3 B->C D Stir at 0-5°C C->D E Stir at Room Temp D->E F Monitor by TLC E->F G Quench on Ice F->G H Neutralize with NaOH G->H I Extract with DCM H->I J Dry & Evaporate I->J K Column Chromatography J->K

Caption: Lab-Scale Synthesis Workflow for this compound.

Scale_Up_Considerations cluster_challenges Key Scale-Up Challenges A Lab-Scale Synthesis C Heat Transfer Management A->C D Mass Transfer & Mixing A->D E Safety & Hazard Analysis A->E F Process Control & Automation A->F G Waste Management & Environmental Impact A->G B Pilot-Plant Synthesis C->B D->B E->B F->B G->B

Caption: Logical Relationship of Scale-Up Challenges from Lab to Pilot Plant.

Overcoming Scalability Hurdles

The successful transition from lab-scale to pilot-plant production hinges on addressing several critical challenges:

  • Heat Management: The nitration of pyridine derivatives is highly exothermic. In large-scale reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This necessitates the use of jacketed reactors with precise temperature control systems and potentially the use of continuous flow reactors to manage the exotherm safely.

  • Mixing Efficiency: Achieving homogenous mixing in large vessels is crucial for consistent reaction outcomes. Inadequate mixing can lead to localized "hot spots," increased side-product formation, and lower yields. Pilot plants employ powerful overhead stirrers with optimized impeller designs to ensure efficient mass and heat transfer.

  • Safety Considerations: The use of strong acids and the potential for runaway reactions require a thorough safety assessment before scaling up. This includes understanding the thermal hazards of the reaction through techniques like reaction calorimetry and implementing appropriate safety measures, such as emergency quenching systems.

  • Purification Strategy: While laboratory-scale purifications often rely on column chromatography, this method is generally not economically viable for large-scale production. The development of a robust crystallization process is paramount for isolating the final product with high purity and in a form that is easy to handle and dry at the pilot-plant scale.

Safety Operating Guide

Proper Disposal of 3-Bromo-2-methyl-5-nitropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Handling Data

3-Bromo-2-methyl-5-nitropyridine is anticipated to be a hazardous substance, likely causing skin, eye, and respiratory irritation.[1][2][3] Proper handling and disposal are paramount to mitigate these risks. The following table summarizes key safety data based on related compounds.

PropertyValueReference
Hazard Statements Likely H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
Signal Word Warning[1][2]
GHS Pictogram Irritant[1][2]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles (or face shield), laboratory coat, and potentially a NIOSH-approved respirator[1][4][5]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][4]
Incompatible Materials Strong oxidizing agents[3]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound and any materials grossly contaminated with it.

1.0 Personal Protective Equipment (PPE)

1.1. Before handling the waste, ensure proper PPE is worn. This includes, at a minimum:

  • Chemically resistant gloves (e.g., nitrile).
  • Safety goggles or a face shield.
  • A laboratory coat.[4] 1.2. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, such as a chemical fume hood.[1][5]

2.0 Waste Segregation and Collection

2.1. Designate a specific, labeled hazardous waste container for this compound waste. The container must be:

  • Made of a compatible material (e.g., high-density polyethylene).
  • In good condition with a secure, sealable lid.
  • Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". 2.2. As a halogenated organic compound, this waste must be segregated from non-halogenated solvent waste to avoid costly disposal procedures. 2.3. Carefully transfer the chemical waste into the designated container, avoiding spills and the generation of dust. 2.4. Any disposable materials that are grossly contaminated, such as weighing paper, pipette tips, and gloves, should also be placed in the hazardous waste container.

3.0 Storage of Hazardous Waste

3.1. Securely seal the hazardous waste container. 3.2. Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[3] 3.3. The storage area should be clearly marked with a "Hazardous Waste" sign.

4.0 Final Disposal

4.1. Do not dispose of this compound down the drain or in the regular trash.[4] Discharge into the environment must be avoided.[4] 4.2. Arrange for the collection of the hazardous waste container by a licensed environmental waste management company. 4.3. The primary recommended method of disposal is controlled incineration by a licensed chemical destruction plant.[4] 4.4. All disposal activities must be in full compliance with local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) start->ppe container Use Labeled, Compatible Hazardous Waste Container ppe->container segregate Segregate from Non-Halogenated Waste container->segregate transfer Transfer Waste to Container (Avoid Spills/Dust) segregate->transfer contaminated_materials Include Grossly Contaminated Materials transfer->contaminated_materials seal Securely Seal Container contaminated_materials->seal store Store in Designated, Ventilated Hazardous Waste Area seal->store no_drain Prohibited: - No Drain Disposal - No Regular Trash store->no_drain licensed_vendor Arrange Pickup by Licensed Waste Vendor no_drain->licensed_vendor incineration Controlled Incineration (Recommended Method) licensed_vendor->incineration end End: Compliant Disposal incineration->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Bromo-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-2-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for structurally similar compounds, it is classified as an irritant and may be harmful if ingested or comes into contact with skin.[1]

Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2][3][4]
Acute Toxicity, Oral (Harmful)Category 4H302: Harmful if swallowed.[1]
Acute Toxicity, Dermal (Harmful)Category 4H312: Harmful in contact with skin.[1]
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing.Protects against eye irritation from dust or splashes.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and irritation.[2][3]
Body Protection Laboratory coat. For larger scale operations, consider chemical-resistant aprons or coveralls.Protects skin and personal clothing from contamination.[2][3]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be worn.Prevents respiratory tract irritation.[2][3][4]
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in the laboratory.

  • Receiving and Inspection:

    • Upon receipt, inspect the container for any damage or leaks.

    • Verify that the label matches the product ordered.

    • Wear appropriate PPE (gloves and safety glasses) during inspection.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

    • Keep away from incompatible materials, heat, and sources of ignition.[2][5]

    • The storage area should be clearly marked with the appropriate hazard warnings.

  • Preparation and Weighing:

    • All handling, including weighing and transfer, should be conducted in a certified chemical fume hood to ensure adequate ventilation.[3]

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]

    • Wear all prescribed PPE.

    • Avoid the formation of dust.[2][3]

  • Experimental Use:

    • When using the compound in reactions, add it slowly to the reaction mixture to control any exothermic reactions.

    • Maintain a clean and organized workspace.

    • Do not eat, drink, or smoke in the laboratory.[3]

  • Post-Experiment:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3]

    • Decontaminate all equipment and work surfaces used.

    • Contaminated clothing should be removed and washed before reuse.[3][4]

Emergency Procedures
IncidentFirst-Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3][4]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[2][3][4]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3][4]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
Spillage Evacuate the area. Wear appropriate PPE. For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. For large spills, follow emergency response protocols.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste material (including unused product, contaminated consumables, and cleaning materials) in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal:

    • Dispose of the contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][4]

    • Do not dispose of it down the drain or in the regular trash.

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-methyl-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-methyl-5-nitropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.